2-Amino-3-(2-nitrophenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGVFSSLGTJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19883-75-1 | |
| Record name | NSC21949 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Synthesis of 2-Amino-3-(2-nitrophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis protocols for 2-Amino-3-(2-nitrophenyl)propanoic acid, a valuable building block in pharmaceutical and biochemical research. The guide details experimental methodologies, quantitative data, and visual representations of the synthetic pathways.
Direct Nitration of L-Phenylalanine
The most common method for the synthesis of nitrophenylalanine isomers is the direct nitration of L-phenylalanine using a mixed acid solution of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of ortho-, meta-, and para-nitrophenylalanine isomers. The ortho-isomer, this compound, is formed as a byproduct along with the major para- and minor meta-isomers.
General Experimental Protocol
A typical procedure for the nitration of L-phenylalanine involves the slow addition of a nitrating mixture (concentrated nitric acid and sulfuric acid) to a solution of L-phenylalanine at a controlled temperature.
Materials:
-
L-Phenylalanine
-
Concentrated Sulfuric Acid (95-98%)
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Ammonia solution or other base for neutralization
-
Solvents for extraction and crystallization (e.g., ethanol, water)
Procedure:
-
Dissolution: L-Phenylalanine is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in a reaction vessel equipped with a stirrer and a cooling bath.
-
Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the L-phenylalanine solution while maintaining the low temperature.
-
Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto crushed ice to quench the reaction.
-
Neutralization: The acidic solution is carefully neutralized with a base, such as an ammonia solution, to a pH of approximately 7. This causes the precipitation of the nitrophenylalanine isomers.
-
Isolation of Isomer Mixture: The precipitated solid, a mixture of 2-, 3-, and 4-nitrophenylalanine, is collected by filtration, washed with cold water, and dried.
Separation and Purification of this compound
The primary challenge in this synthesis is the separation of the desired 2-nitro isomer from the other isomers. This is typically achieved through methods that exploit the differences in the physical properties of the isomers, such as solubility and chromatographic affinity.
-
Fractional Crystallization: This technique relies on the differential solubility of the isomers in a particular solvent system. By carefully selecting the solvent and controlling the temperature, the isomers can be selectively precipitated. This process may need to be repeated multiple times to achieve high purity.
-
Chromatography: Column chromatography is a powerful technique for separating the isomers. A suitable stationary phase (e.g., silica gel) and a mobile phase are chosen to achieve differential elution of the ortho-, meta-, and para-isomers. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale separations.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the nitration of L-phenylalanine. It is important to note that the yield of the 2-nitro isomer is generally lower than that of the 4-nitro isomer.
| Parameter | Value | Reference |
| Reactants | ||
| L-Phenylalanine | 1 equivalent | [1][2] |
| Concentrated H₂SO₄ | Varies (e.g., 2-4 volumes per mole of Phenylalanine) | [1][2] |
| Concentrated HNO₃ | Varies (e.g., 1-3 equivalents) | [1][2] |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | [2] |
| Reaction Time | 1 - 4 hours | [2] |
| Product Information | ||
| Major Product | 4-Amino-3-(4-nitrophenyl)propanoic acid | [2] |
| Byproducts | This compound, 3-Amino-3-(3-nitrophenyl)propanoic acid | [2] |
| Typical Yield of 4-nitro isomer | 50 - 65% | [2] |
| Yield of 2-nitro isomer | Lower than 4-nitro isomer (specific yield not widely reported) |
Strecker Synthesis of this compound
An alternative route to this compound is the Strecker synthesis, which builds the amino acid from an aldehyde. This method offers a more direct route to the desired isomer, avoiding the need for isomer separation.
Conceptual Workflow
The Strecker synthesis involves a three-component reaction between an aldehyde (2-nitrobenzaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(2-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2-nitrophenyl)propanoic acid, also known as 2-nitro-phenylalanine (2-NPA), is a synthetic amino acid that has garnered significant interest in the fields of chemical biology and protein engineering. Its unique photochemical properties, specifically its ability to induce site-specific cleavage of a polypeptide backbone upon exposure to UV light, make it a powerful tool for controlling protein activity with high spatial and temporal resolution. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its application in protein engineering workflows.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. These properties influence its solubility, stability, and reactivity.
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Nitrophenylalanine, 2-NPA | [1][2] |
| CAS Number | 35378-63-3 | N/A |
| Molecular Formula | C₉H₁₀N₂O₄ | N/A |
| Molecular Weight | 210.19 g/mol | N/A |
Quantitative Physicochemical Data
| Property | Value | Notes |
| Melting Point | Not available | Data for the 3-nitro isomer is 256-258 °C. |
| Boiling Point | Not available | Data for the 3-nitro isomer is 410.8 ± 35.0 °C at 760 mmHg. |
| Solubility | Slightly soluble in water. | General observation. Quantitative data not available. |
| pKa | Not available | Expected to have two pKa values, one for the carboxylic acid group (~2-3) and one for the amino group (~9-10). |
| logP | Not available | Predicted values for related nitro-phenylalanine isomers vary. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline methodologies for the synthesis of this compound and the determination of its key properties.
Synthesis of Fmoc-2-Amino-3-(2-nitrophenyl)propanoic acid
For its application in solid-phase peptide synthesis, this compound is typically used as its N-α-Fmoc protected derivative.
Materials:
-
This compound
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns).
Procedure:
-
Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add a solution of Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel to obtain the pure Fmoc-2-Amino-3-(2-nitrophenyl)propanoic acid.
Determination of Melting Point
The melting point is a critical indicator of purity.
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillaries
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry.
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a melting point capillary to a height of 2-3 mm.
-
Place the capillary in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially to get an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, repeat the measurement, but slow the heating rate to 1-2 °C/min when the temperature is within 20 °C of the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.
Determination of Solubility
Solubility is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, DMSO, DMF)
-
Vials with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in units such as mg/mL or mol/L.
Determination of pKa
The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by acid-base titration.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Reagents:
-
A known concentration of this compound solution
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume and concentration of the this compound solution in a beaker with a stir bar.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized strong base, adding small, known volumes and recording the pH after each addition.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
Plot the pH of the solution as a function of the volume of base added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The first pKa (for the carboxylic acid) will be in the acidic range, and the second pKa (for the amino group) will be in the basic range.
Mandatory Visualizations
Experimental Workflow: Photocleavage of a Protein Containing this compound
The following diagram illustrates the workflow for the site-specific cleavage of a protein using genetically incorporated this compound.[1]
Caption: Workflow for site-specific protein cleavage using 2-nitrophenylalanine.
Logical Relationship: Influence of Physicochemical Properties on Application
This diagram illustrates how the core physicochemical properties of this compound are critical for its successful application in protein engineering.
Caption: Physicochemical properties dictating the utility of 2-nitrophenylalanine.
References
A Technical Guide to 2-Amino-3-(2-nitrophenyl)propanoic Acid: Properties, Synthesis, and Applications in Photocleavage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-(2-nitrophenyl)propanoic acid, a synthetic amino acid of significant interest in biochemical and biomedical research. This document details its chemical identifiers, physicochemical properties, a general synthesis approach, and a key application in the site-specific photocleavage of peptides and proteins.
Core Identifiers and Physicochemical Properties
This compound is commercially available as a racemic mixture and as individual enantiomers, most notably the L-isomer, which is often referred to as 2-nitro-L-phenylalanine. The identifiers and properties of both forms are summarized below.
| Identifier/Property | DL-2-Amino-3-(2-nitrophenyl)propanoic acid | L-2-Amino-3-(2-nitrophenyl)propanoic acid |
| CAS Number | 35378-63-3 | 19883-75-1[1] |
| Synonyms | H-DL-Phe(2-NO2)-OH | 2-Nitro-L-phenylalanine, L-o-nitrophenylalanine |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄[1] |
| Molecular Weight | 210.19 g/mol | 210.19 g/mol [1] |
| Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)--INVALID-LINK--[O-] | C1=CC=C(C(=C1)C--INVALID-LINK--N)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-3-1-2-4-7(6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 |
| Melting Point | Not specified | 223 °C (decomposes)[1] |
| Boiling Point | Not specified | 385.4 °C (predicted)[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of L-phenylalanine using a mixture of nitric acid and sulfuric acid. This reaction, however, yields a mixture of ortho-, meta-, and para-isomers, with the para-isomer being the major product. The separation of the desired ortho-isomer from this mixture presents a significant challenge and often requires chromatographic techniques.
General Experimental Protocol for Nitration of L-Phenylalanine:
-
Dissolution: L-phenylalanine is slowly dissolved in concentrated sulfuric acid at a reduced temperature (typically between -5°C and 0°C) with constant stirring.
-
Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the L-phenylalanine solution. The temperature is carefully maintained below 0°C throughout the addition to control the exothermic reaction and minimize side-product formation.
-
Quenching: After the addition is complete, the reaction mixture is stirred for a specified period at low temperature before being carefully poured onto crushed ice.
-
Neutralization and Precipitation: The acidic solution is then neutralized with a base, such as ammonium hydroxide or sodium hydroxide, to a pH of approximately 6. This causes the precipitation of the nitrophenylalanine isomers.
-
Isolation and Purification: The crude product is collected by filtration, washed with cold water, and dried. The separation of the 2-nitro (ortho) isomer from the 3-nitro (meta) and 4-nitro (para) isomers is typically achieved by fractional crystallization or column chromatography.
Application in Photocleavage of Polypeptide Backbones
A significant application of this compound, particularly the L-enantiomer, is its use as a photo-cleavable unnatural amino acid in peptide and protein chemistry. When incorporated into a polypeptide chain, irradiation with UV light can induce site-specific cleavage of the peptide backbone.
Mechanism of Photocleavage
The photocleavage mechanism involves an intramolecular reaction initiated by the excitation of the ortho-nitro group upon UV irradiation. This leads to the formation of a cinnoline ring derivative and cleavage of the adjacent peptide bond, resulting in a C-terminal carboxylate group and an N-terminal cinnoline group. This process allows for the precise control of protein and peptide function with high spatial and temporal resolution.
Experimental Protocol for Photocleavage of a Peptide Containing 2-Nitrophenylalanine
The following is a general protocol for the photocleavage of a peptide containing a 2-nitrophenylalanine residue, based on the work of Peters et al. (2009).[2]
-
Peptide Synthesis and Purification: The peptide containing the 2-nitrophenylalanine residue is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The unnatural amino acid is typically incorporated as an Fmoc-protected derivative. The synthesized peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: A stock solution of the purified peptide is prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the desired concentration in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Irradiation: The peptide solution is irradiated with a UV light source, typically a mercury arc lamp, with a wavelength around 365 nm. The irradiation is carried out for a specific duration, which can be optimized to achieve the desired cleavage efficiency.
-
Analysis of Cleavage Products: The extent of photocleavage is monitored and the cleavage products are analyzed using techniques such as RP-HPLC and mass spectrometry.
Experimental Workflow for Photocleavage
Caption: Workflow for the photocleavage of a peptide containing 2-nitrophenylalanine.
Signaling Pathways and Biological Interactions
Currently, this compound is primarily utilized as a tool in chemical biology and protein engineering for its photocleavage properties.[1] Its direct involvement in specific endogenous signaling pathways has not been a major focus of research. The primary biological interaction of significance is its incorporation into proteins by engineered aminoacyl-tRNA synthetases, allowing for its site-specific insertion in response to a nonsense codon during protein translation. This enables the generation of photoregulatable proteins.
Conclusion
This compound is a valuable synthetic amino acid with a unique application in the photocleavage of polypeptide backbones. Its properties allow for the precise, light-induced control of peptide and protein structure and function, making it a powerful tool for researchers in drug development, cell biology, and proteomics. While its synthesis requires careful control and purification, its utility in creating photo-responsive biological systems is well-established. Further research may uncover novel applications for this versatile molecule.
References
Solubility Profile of 2-Amino-3-(2-nitrophenyl)propanoic Acid in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-Amino-3-(2-nitrophenyl)propanoic acid and its structural isomers in common laboratory solvents. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document summarizes available data for its closely related isomers, 3-nitrophenyl and 4-nitrophenyl derivatives, to provide valuable insights. Additionally, a general experimental protocol for solubility determination is outlined.
Quantitative Solubility Data
The solubility of nitrophenyl-substituted amino propanoic acid derivatives is influenced by the position of the nitro group on the phenyl ring. The following table summarizes the available quantitative solubility data for these compounds in aqueous solutions. It is important to note that for organic solvents, only qualitative descriptions are available.
| Compound | Solvent | Solubility | Conditions |
| (S)-2-Amino-3-(3-nitrophenyl)propanoic acid | Water | 29.17 mg/mL (138.78 mM) | Ultrasonic and adjust pH to 9 with 1 M NaOH[1][2] |
| (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate | Water | 16.67 mg/mL (73.05 mM) | Ultrasonic, warming, adjust pH to 10 with 1 M NaOH, and heat to 60°C[3] |
| 3-Amino-3-(2-nitrophenyl)propionic acid | Water | Slightly soluble | Not specified[4] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like this compound, based on the gravimetric method. This method is widely applicable for determining the solubility of amino acids in various solvent systems[5].
Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.
Materials:
-
Analyte (e.g., this compound)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum chamber
Procedure:
-
Sample Preparation: Add an excess amount of the analyte to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or weight of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.
-
Sample Withdrawal: Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) micropipette to prevent precipitation.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container and record the exact weight of the solution. Evaporate the solvent using a drying oven or a vacuum chamber until a constant weight of the dried solute is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume (or mass) of the solvent in the aliquot.
Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a chemical compound in the laboratory.
Caption: A logical workflow for the experimental determination of compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acide 3-Amino-3-(2-nitrophényl)propionique, 98 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Discovery and History of Nitrophenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenylalanine derivatives, a class of non-proteinogenic amino acids, have carved a significant niche in the landscape of chemical biology, drug discovery, and materials science. Characterized by the presence of a nitro group on the phenyl ring of phenylalanine, these compounds possess unique chemical and physical properties that have been harnessed for a multitude of applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of nitrophenylalanine derivatives, with a focus on the ortho-, meta-, and para-isomers.
Discovery and Historical Context
The journey of nitrophenylalanine derivatives is intertwined with the broader history of amino acid chemistry. While the exact first synthesis of a nitrophenylalanine isomer is not definitively documented in readily available literature, its conceptual origins can be traced back to the pioneering work on amino acid synthesis in the late 19th and early 20th centuries. The groundbreaking work of chemists like Emil Erlenmeyer, particularly the Erlenmeyer-Plöchl synthesis of azlactones from N-acylglycines and aldehydes, laid the foundation for the synthesis of a wide array of substituted alpha-amino acids. It is plausible that early explorations into the reactivity of aromatic aldehydes, including nitrobenzaldehydes, in such reactions led to the first preparations of nitrophenylalanine derivatives.
The modern era of nitrophenylalanine research has been largely driven by the advent of genetic code expansion, a revolutionary technology that allows for the site-specific incorporation of unnatural amino acids into proteins. This has transformed nitrophenylalanine derivatives from mere chemical curiosities into powerful tools for probing and engineering biological systems.
Synthesis of Nitrophenylalanine Isomers
The primary method for synthesizing nitrophenylalanine isomers is through the nitration of L-phenylalanine or via multi-step syntheses starting from the corresponding nitrobenzaldehydes.
Synthesis of p-Nitro-L-phenylalanine by Direct Nitration
A common and straightforward method for the synthesis of p-nitro-L-phenylalanine involves the direct nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid.
Experimental Protocol: Nitration of L-Phenylalanine [1][2]
-
Dissolution: Dissolve 10.0 g (60.6 mmol) of L-phenylalanine in 16 mL of concentrated sulfuric acid (95-98%) at 0°C with stirring.
-
Nitration: Slowly add 3.0 mL of concentrated nitric acid (90%) dropwise to the stirring solution, maintaining the temperature at approximately 0°C.
-
Reaction Quenching: After the addition is complete, allow the solution to stir for an additional 10-15 minutes. Pour the reaction mixture over approximately 200 mL of ice and dilute to about 700 mL with water.
-
Neutralization and Precipitation: Heat the solution to a boil and neutralize it with lead(II) carbonate (approximately 80 g).
-
Filtration and Purification: Filter the resulting precipitate. Treat the supernatant with hydrogen sulfide gas to precipitate any remaining lead ions, followed by another filtration. Reduce the filtrate volume to one-third. The solid that forms is collected by filtration and washed with 95% ethanol.
-
Recrystallization: Recrystallize the product from boiling water to yield p-nitrophenylalanine.
Table 1: Comparison of Synthesis Methods for p-Nitro-L-phenylalanine
| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Batch Reactor | Conc. H₂SO₄, Conc. HNO₃ | 0 | 3 h | 65.2 | [3] |
| Tubular Reactor | Conc. H₂SO₄, Conc. HNO₃ | 50 | 5 min | 80.9 | [3] |
| PrepChem Protocol | Conc. H₂SO₄, Conc. HNO₃, PbCO₃ | 0 | 10-15 min | 50-55 | [1] |
| Coil Reactor | Conc. H₂SO₄, Conc. HNO₃ | 25-100 | 3-10 min | Not specified | [2] |
Synthesis of o- and m-Nitrophenylalanine
The direct nitration of phenylalanine primarily yields the para-isomer, with the ortho-isomer as a minor byproduct. The meta-isomer is generally not formed in significant amounts under these conditions. Therefore, the synthesis of o- and m-nitrophenylalanine typically proceeds from the corresponding nitrobenzaldehydes through methods like the Erlenmeyer-Plöchl synthesis or the Strecker synthesis.
Experimental Protocol: General Synthesis from Nitrobenzaldehydes (Conceptual)
A general approach involves the condensation of the respective nitrobenzaldehyde with a glycine equivalent, followed by reduction and hydrolysis. For instance, in an Erlenmeyer-Plöchl type synthesis, the nitrobenzaldehyde would be reacted with N-acetylglycine in the presence of a base and acetic anhydride to form an azlactone, which is then reduced and hydrolyzed to the desired nitrophenylalanine.
Physicochemical and Spectroscopic Properties
The position of the nitro group on the phenyl ring significantly influences the electronic and steric properties of the nitrophenylalanine isomers, which in turn dictates their spectroscopic characteristics and applications.
Table 2: Physicochemical Properties of Nitrophenylalanine Isomers
| Property | p-Nitrophenylalanine | o-Nitrophenylalanine | m-Nitrophenylalanine |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol | 210.19 g/mol | 210.19 g/mol |
| Appearance | White to off-white solid | Data not readily available | Data not readily available |
| CAS Number | 619-65-8 (L-isomer) | 19883-75-1 (L-isomer) | 169530-97-6 (D-isomer) |
Table 3: Spectroscopic Data of Nitrophenylalanine Isomers
| Spectroscopic Data | p-Nitrophenylalanine | o-Nitrophenylalanine | m-Nitrophenylalanine |
| ¹H NMR (ppm) | Aromatic protons typically show two doublets in the region of 7.4-8.2 ppm. The α- and β-protons appear in the aliphatic region. | Aromatic protons will show a more complex splitting pattern due to the lack of symmetry. | Aromatic protons will exhibit a complex splitting pattern. |
| ¹³C NMR (ppm) | Aromatic carbons typically appear in the range of 120-150 ppm. The ipso-carbon attached to the nitro group is significantly deshielded. | Aromatic carbons will show distinct chemical shifts due to the ortho-substitution. | Aromatic carbons will have characteristic shifts based on the meta-substitution. |
| FTIR (cm⁻¹) | Asymmetric NO₂ stretch: ~1515-1530; Symmetric NO₂ stretch: ~1340-1350; C=O stretch (acid): ~1700-1725; N-H stretch (amine): ~3000-3300. | Asymmetric NO₂ stretch: ~1520-1540; Symmetric NO₂ stretch: ~1340-1360. | Asymmetric NO₂ stretch: ~1525-1545; Symmetric NO₂ stretch: ~1345-1365. |
Key Applications in Research and Drug Development
Nitrophenylalanine derivatives have become indispensable tools in various fields of scientific research and are being explored for their therapeutic potential.
Genetic Code Expansion and Protein Engineering
One of the most significant applications of nitrophenylalanine derivatives is their use as unnatural amino acids in genetic code expansion. This technique allows for the site-specific incorporation of these amino acids into proteins in living cells.
-
p-Nitrophenylalanine (pNO₂-Phe): This isomer is often used as a fluorescent probe and a tool to study protein-protein interactions. The nitro group can act as a fluorescence quencher, and its reduction to an amino group provides a reactive handle for further chemical modification.
-
o-Nitrophenylalanine (oNPA): This derivative is a photocleavable amino acid. Upon irradiation with UV light, the polypeptide backbone at the site of oNPA incorporation is cleaved. This allows for precise spatial and temporal control over protein function.[4]
Experimental Workflow: Genetic Incorporation of Unnatural Amino Acids
Caption: Genetic incorporation of nitrophenylalanine via amber suppression.
Photocontrol of Biological Processes
The photocleavable nature of o-nitrophenylalanine provides a powerful method for controlling protein activity and signaling pathways with light.[4]
Experimental Workflow: Photocleavage of a Protein
Caption: Workflow for photocleavage of a protein containing o-nitrophenylalanine.
Application in Studying Signaling Pathways
While specific, detailed examples are emerging, the unique properties of nitrophenylalanine derivatives make them well-suited for dissecting complex signaling cascades.
-
Kinase Signaling: Photocleavable o-nitrophenylalanine can be incorporated into a kinase or its substrate. Light-induced cleavage can then be used to activate or inactivate the kinase or release a substrate, allowing researchers to study the temporal dynamics of phosphorylation events in pathways like the MAPK or EGFR signaling cascades.
-
GPCR Signaling: p-Nitrophenylalanine can be incorporated into a G-protein coupled receptor (GPCR) or its ligand to study ligand binding and receptor activation. The nitro group can serve as a spectroscopic probe to monitor conformational changes upon ligand binding.
Drug Development
Nitrophenylalanine derivatives are also being investigated as components of therapeutic agents. The nitro group can be a key pharmacophore or can be used to modulate the pharmacokinetic properties of a drug candidate. For instance, nitrophenylalanine-containing peptides have been explored as enzyme inhibitors.
Table 4: Quantitative Data on Nitrophenylalanine Derivatives in Biological Systems
| Derivative | Application | Target/System | Quantitative Value | Unit | Reference |
| o-Nitrophenylalanine | Photocleavage | Model Peptide | Quantum Yield (Φ) = 0.07 ± 0.01 | - | [4] |
| p-Nitrophenylalanine | Biosynthesis | E. coli | Titer = 820 ± 130 | µM | [5] |
Conclusion
From their historical roots in classical organic synthesis to their modern applications at the forefront of chemical biology, nitrophenylalanine derivatives have proven to be remarkably versatile molecules. Their continued use in genetic code expansion, photocontrol of biological processes, and drug discovery promises to yield further insights into the complexities of living systems and to pave the way for novel therapeutic interventions. This guide serves as a foundational resource for researchers and professionals seeking to leverage the unique properties of these fascinating compounds in their own work.
References
Spectroscopic Analysis of 2-Amino-3-(2-nitrophenyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3-(2-nitrophenyl)propanoic acid, a key building block in various chemical syntheses. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a compilation of predicted and representative spectroscopic data based on its chemical structure and known spectral characteristics of related compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.
Core Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | Ar-H |
| ~7.5 - 7.7 | m | 2H | Ar-H |
| ~7.3 - 7.4 | t | 1H | Ar-H |
| ~4.0 - 4.2 | dd | 1H | α-CH |
| ~3.2 - 3.4 | m | 2H | β-CH₂ |
| ~2.5 - 3.5 (broad) | s | 3H | -NH₂ and -COOH |
Note: Chemical shifts are referenced to a standard internal solvent signal. The broad signal for the amine and carboxylic acid protons is due to chemical exchange and will vary with solvent and concentration.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 - 175 | C=O (Carboxylic Acid) |
| ~148 - 150 | Ar-C (C-NO₂) |
| ~133 - 135 | Ar-CH |
| ~128 - 130 | Ar-CH |
| ~124 - 126 | Ar-CH |
| ~123 - 125 | Ar-C |
| ~54 - 56 | α-CH |
| ~35 - 38 | β-CH₂ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3000 (broad) | Strong | O-H stretch (Carboxylic Acid) |
| 3100 - 3000 | Medium | N-H stretch (Amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Medium-Weak | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | Medium | N-H bend (Amine) |
| ~1520 | Strong | Asymmetric N-O stretch (Nitro group) |
| ~1350 | Strong | Symmetric N-O stretch (Nitro group) |
| 1600, 1475 | Medium-Weak | Aromatic C=C stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 210.06 | 100 | [M]⁺ (Molecular Ion) |
| 165.06 | ~40 | [M - COOH]⁺ |
| 164.05 | ~60 | [M - NO₂]⁺ |
| 136.05 | ~30 | [M - COOH - CH₂NH₂]⁺ |
Note: Fragmentation patterns are predicted and may vary based on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are generalized for amino acids and should be adapted for the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the compound and the desired information.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, acquire a one-dimensional ¹³C NMR spectrum.
-
A proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization. The concentration should be in the low µg/mL to ng/mL range.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and abundant signal for the molecular ion.
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.
-
To obtain fragmentation data (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an amino acid like this compound.
Caption: General workflow for spectroscopic analysis.
Unveiling the Potential: A Technical Guide to the Biological Activities of ortho-Nitrophenylalanine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
ortho-Nitrophenylalanine (o-NPA) and its derivatives represent a class of synthetic amino acids with significant potential in biomedical research and drug development. The strategic placement of a nitro group at the ortho position of the phenyl ring confers unique photochemical and biological properties. This technical guide provides an in-depth exploration of the known and potential biological activities of o-NPA compounds, with a primary focus on their well-established role as photolabile protecting groups ("photocages") for spatiotemporal control of biological processes. Additionally, this guide delves into emerging evidence suggesting their potential as antimicrobial and anticancer agents. Detailed experimental protocols, quantitative data, and visualizations of key mechanisms and workflows are presented to facilitate further research and application of these versatile compounds.
Introduction to ortho-Nitrophenylalanine (o-NPA)
ortho-Nitrophenylalanine is a non-proteinogenic amino acid characterized by a nitro group substituted at the ortho position of the phenylalanine side chain. This modification dramatically alters the electronic and steric properties of the molecule compared to its natural counterpart, paving the way for a range of biological applications. The primary and most extensively studied activity of o-NPA is its function as a photolabile protecting group. Upon irradiation with UV light, the o-nitrobenzyl moiety undergoes a photochemical reaction, leading to the cleavage of a peptide bond or the release of a "caged" molecule. This property has been harnessed to control the activity of peptides and proteins with high spatial and temporal resolution. Beyond this well-established application, recent studies have begun to explore the intrinsic biological activities of o-NPA derivatives, including their potential as antimicrobial and anticancer therapeutics.
Photocleavable Properties of o-NPA: A Tool for Spatiotemporal Control
The paramount biological application of o-NPA lies in its use as a "photocage." When incorporated into a peptide or protein, the polypeptide backbone can be selectively cleaved at the site of the o-NPA residue upon irradiation with UV light, typically around 365 nm.[1] This process allows for the activation or deactivation of biologically active peptides and proteins in a controlled manner, both in vitro and within living cells.[1]
Mechanism of Photocleavage
The photocleavage of the polypeptide backbone at an o-NPA residue proceeds through an unusual cinnoline-forming reaction.[1] Upon absorption of UV light, the ortho-nitrobenzyl group undergoes an intramolecular rearrangement to form an α-hydroxy-substituted nitrosophenyl group. The resulting nitroso group then reacts with the N-terminal amide group to form a cyclic azo intermediate. Subsequent hydrolysis of the activated carbonyl group leads to the cleavage of the peptide bond, yielding a C-terminal carboxylate and an N-terminal cinnoline ring.[1]
References
Structural Analysis of 2-Amino-3-(2-nitrophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-Amino-3-(2-nitrophenyl)propanoic acid, a nitro-containing aromatic amino acid of interest in biochemical and pharmaceutical research. This document collates available physicochemical data, proposes detailed experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on the known roles of related nitro compounds. The guide is intended to serve as a foundational resource for researchers engaged in the study and application of this molecule.
Chemical and Physical Properties
This compound, a derivative of phenylalanine, possesses a unique combination of functional groups that dictate its chemical behavior and potential biological activity. The presence of the nitro group on the phenyl ring significantly influences its electronic properties and reactivity. A summary of its key computed and experimental properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 210.19 g/mol | --INVALID-LINK-- |
| CAS Number | 35378-63-3 | Abound Chemicals[1] |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Appearance | White to pale brown powder (expected) | Thermo Fisher Scientific[2] |
| Purity | ≥97.5% (typical for commercial samples) | Thermo Fisher Scientific[2] |
| Melting Point | Decomposes at 230°C (for the 4-nitro isomer) | Google Patents[3] |
| Solubility | Expected to be soluble in aqueous acidic and basic solutions. | General chemical knowledge |
| XLogP3 | -1.2 (for the 3-nitro isomer) | --INVALID-LINK-- |
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the alpha-carbon, and the diastereotopic methylene protons of the side chain. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group. The protons of the amino and carboxylic acid groups may be observable as broad signals, depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbons of the phenyl ring will show characteristic shifts, with the carbon bearing the nitro group being significantly downfield. The carbonyl carbon of the carboxylic acid will also appear at a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: Broad absorptions in the region of 3000-3400 cm⁻¹ corresponding to the amino group.
-
O-H stretching: A very broad absorption from 2500-3300 cm⁻¹ for the carboxylic acid.
-
C=O stretching: A strong absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.
-
N-O stretching (nitro group): Two strong absorptions, one symmetric and one asymmetric, typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for the determination of the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 210.19. Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and side-chain fragmentation.[4][5]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the molecule. Obtaining suitable crystals for analysis is a prerequisite. The resulting crystallographic data would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.
Experimental Protocols
The following are proposed, generalized protocols for the synthesis and analysis of this compound. These should be adapted and optimized based on laboratory conditions and available instrumentation.
Proposed Synthesis Workflow
A potential synthetic route to this compound could involve the nitration of L-phenylalanine. A similar procedure has been described for the synthesis of the 4-nitro isomer.[3]
Caption: Proposed synthesis workflow for this compound.
Protocol:
-
Dissolution: Dissolve L-phenylalanine in a strong acid, such as concentrated sulfuric acid, under cooling.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution while maintaining a low temperature to control the reaction rate and regioselectivity.
-
Quenching: After the reaction is complete, carefully pour the reaction mixture onto ice to precipitate the product.
-
Isolation and Purification: The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system.
Analytical Workflow
Caption: Analytical workflow for the structural characterization of the synthesized compound.
Protocols:
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., D₂O with DCl or NaOD, or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data to determine chemical shifts, coupling constants, and integration.
-
-
IR Spectroscopy:
-
Prepare a sample of the solid compound, either as a KBr pellet or using an ATR accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
-
-
Mass Spectrometry:
-
Dissolve the sample in a suitable solvent for ESI-MS or use a direct insertion probe for EI-MS.
-
Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern.
-
-
X-ray Crystallography:
-
Grow single crystals of the compound from a suitable solvent by slow evaporation or other crystallization techniques.
-
Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure to obtain the final atomic coordinates and structural parameters.
-
Potential Biological Significance and Signaling Pathways
While specific biological activities of this compound have not been extensively reported, its structural features suggest potential roles in biological systems, particularly in the context of drug development. Nitro-containing compounds are known to have a wide range of biological activities.
The nitro group can be enzymatically reduced in vivo to form nitroso and hydroxylamino intermediates, which can lead to the production of reactive oxygen and nitrogen species. These species can modulate cellular signaling pathways through mechanisms such as S-nitrosylation of cysteine residues in proteins or nitration of tyrosine residues.
References
- 1. aboundchem.com [aboundchem.com]
- 2. B22176.06 [thermofisher.com]
- 3. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]
- 4. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model | PLOS One [journals.plos.org]
- 5. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Amino-3-(2-nitrophenyl)propanoic Acid in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-Amino-3-(2-nitrophenyl)propanoic acid, a pivotal intermediate in the synthesis of complex pharmaceutical compounds. This document outlines its chemical properties, synthesis methodologies, and its significant application in the development of quinoxaline-based therapeutics. Furthermore, it touches upon the emerging potential of its derivatives in modulating key biological pathways.
Core Chemical and Physical Properties
This compound, a derivative of the amino acid phenylalanine, possesses a unique structural arrangement that makes it a valuable building block in organic synthesis. The presence of the nitro group in the ortho position of the phenyl ring significantly influences its reactivity and provides a handle for further chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C9H10N2O4 | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| CAS Number | 35378-63-3 | [2] |
| Appearance | White to pale brown powder/solid | [3] |
| Purity | Typically ≥97% | [3] |
Synthesis of Nitrophenylpropanoic Acid Derivatives: Experimental Protocols
Protocol 1: Synthesis of (2S)-2-amino-3-(4-nitrophenyl)propanoic acid (Illustrative for 2-nitro isomer)
This protocol, adapted from a patented method, details the nitration of L-phenylalanine.[4] It is presented here as a likely adaptable method for the synthesis of the 2-nitro isomer.
Materials:
-
L-phenylalanine
-
95% Sulfuric acid
-
100% Nitric acid
-
Ice
Procedure:
-
Cool a stirred solution of L-phenylalanine (33.37 g) in 95% sulfuric acid (56.1 cm³) to -15°C.
-
Slowly add 100% nitric acid (9.95 cm³) dropwise, ensuring the temperature of the mixture is maintained at -15°C.
-
After the addition is complete, continue stirring the mixture at -15°C for one hour.
-
Pour the reaction mixture onto crushed ice (400 g).
-
Neutralize the resulting solution by the slow addition of an aqueous 30% sodium hydroxide solution, keeping the temperature below 20°C.
-
Adjust the pH of the solution to 5.5.
-
Filter the resulting precipitate, wash with water, and then with ethanol.
-
Dry the solid under reduced pressure at 50°C to yield the final product.
Quantitative Data (for the 4-nitro isomer):
| Parameter | Value |
| Yield | 24.35 g |
| Form | White solid |
| Decomposition Temperature | 230°C |
Protocol 2: Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid
This method utilizes o-nitrobenzaldehyde as the starting material.[3]
Materials:
-
o-nitrobenzaldehyde
-
Formic acid
-
Malonic acid
-
Ammonium formate
-
Concentrated hydrochloric acid
-
50% Potassium hydroxide solution
-
Ethyl acetate
-
Water
Procedure:
-
Stir a mixture of o-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol) at 45°C for 30 minutes.
-
Add ammonium formate (21.3 g, 0.338 mol) to the mixture and increase the temperature to 70°C, stirring for one hour.
-
Continue stirring at 95°C for four hours.
-
Add concentrated hydrochloric acid (50 mL) and maintain the temperature for an additional hour.
-
Cool the reaction mixture and add 25 mL of water.
-
Wash the mixture twice with ethyl acetate (2 x 25 mL).
-
Adjust the pH of the aqueous phase to 4.2 with a 50% potassium hydroxide solution to precipitate the solid.
-
Filter the solid under vacuum to obtain the product.
Quantitative Data:
| Parameter | Value |
| Yield | 18.33 g (64.6%) |
| Form | Yellow solid |
Application as a Pharmaceutical Intermediate: Synthesis of Quinoxalines
A primary application of this compound and its derivatives is in the synthesis of quinoxalines. Quinoxalines, also known as benzopyrazines, are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]
The general synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] this compound is a valuable precursor to the required ortho-phenylenediamine. The nitro group can be readily reduced to an amine, and the propanoic acid side chain can be chemically modified or cleaved to generate the necessary reactive functional groups for cyclization into the quinoxaline ring system.
Potential Role of Derivatives in Modulating the Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, producing several neuroactive and immunomodulatory metabolites.[9] Dysregulation of this pathway has been implicated in a range of neurological and psychiatric disorders.[10]
While this compound itself has not been directly shown to modulate this pathway, a structurally related compound, (m-nitrobenzoyl)alanine, has been identified as a potent inhibitor of kynurenine-3-hydroxylase (also known as kynurenine 3-monooxygenase, KMO), a key enzyme in the kynurenine pathway.[10][11] Inhibition of KMO is a therapeutic strategy aimed at reducing the production of neurotoxic metabolites and increasing the levels of the neuroprotective kynurenic acid.[10] This finding suggests that nitrophenyl-containing amino acid derivatives represent a promising scaffold for the design of novel modulators of the kynurenine pathway.
Conclusion
This compound is a versatile and valuable pharmaceutical intermediate. Its utility in the synthesis of quinoxaline-based compounds, which have a broad spectrum of pharmacological activities, is well-established. The synthetic protocols for related isomers provide a strong foundation for its own preparation. Furthermore, the demonstrated activity of a related nitro-containing amino acid derivative as a modulator of the kynurenine pathway opens up new avenues for its potential application in the development of therapeutics for neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique chemical properties of this important building block.
References
- 1. calpaclab.com [calpaclab.com]
- 2. aboundchem.com [aboundchem.com]
- 3. Page loading... [guidechem.com]
- 4. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrti.org [ijrti.org]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 11. MODULATION OF THE KYNURENINE PATHWAY IN SEARCH FOR NEW NEUROPROTECTIVE AGENTS - SYNTHESIS AND PRELIMINARY EVALUATION OF (M-NITROBENZOYL)ALANINE, A POTENT INHIBITOR OF KYNURENINE-3-HYDROXYLASE [research.unipg.it]
An In-depth Technical Guide to 2-Amino-3-(2-nitrophenyl)propanoic Acid: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental protocols related to 2-Amino-3-(2-nitrophenyl)propanoic acid (CAS No: 35378-63-3). The information is intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science in the safe and effective use of this compound.
Chemical and Physical Properties
This compound, a derivative of phenylalanine, is a solid, typically appearing as a white to off-white powder.[1] Its chemical structure incorporates a nitro group on the phenyl ring, which influences its reactivity and potential biological activity. While detailed experimental data for this specific isomer is limited, the properties of related nitro-substituted phenylalanine derivatives provide valuable insights.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C9H10N2O4 | |
| Molecular Weight | 210.19 g/mol | |
| CAS Number | 35378-63-3 | |
| Appearance | White to off-white solid/powder | [1] |
| Purity | Typically >97% | [1] |
| Synonyms | DL-Phenylalanine, 2-Nitro-2-nitrophenylalanine |
Safety and Handling
Table 2: Summary of Hazard Information and Precautionary Statements
| Hazard Class | Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific target organ toxicity | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Handle with compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, a plausible synthetic route can be adapted from the well-established methods for the nitration of phenylalanine to produce its isomers.
Synthesis of this compound
This protocol is adapted from the synthesis of L-p-nitrophenylalanine and should be performed with appropriate safety precautions in a chemical fume hood.
Materials:
-
L-phenylalanine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ammonium Hydroxide solution (28%)
Procedure:
-
In a flask submerged in an ice bath, slowly add a pre-chilled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Gradually add L-phenylalanine to the cold acid mixture with continuous stirring, ensuring the temperature remains low.
-
Once the addition is complete, allow the reaction to proceed at a controlled low temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution to a pH of approximately 7-8 by the slow addition of ammonium hydroxide solution.
-
Allow the mixture to stand, facilitating the precipitation of the product.
-
Collect the solid product by filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain this compound.
Quality Control and Analysis
The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.
-
Melting Point: Determine the melting point and compare it to literature values for related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and the position of the nitro group on the phenyl ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling and synthesis of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: A plausible workflow for the synthesis of this compound.
Conclusion
This compound is a valuable research chemical with potential applications in various fields. Due to the limited availability of specific safety and experimental data, a cautious approach based on the information for structurally related compounds is essential. The protocols and workflows provided in this guide are intended to serve as a foundation for safe and effective research. It is imperative that all handling and experimental work be conducted by trained personnel in a suitably equipped laboratory environment.
References
Methodological & Application
Application Notes and Protocols: Utilizing 2-Amino-3-(2-nitrophenyl)propanoic Acid in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2-nitrophenyl)propanoic acid (2-NPA) is an unnatural amino acid that serves as a valuable tool in peptide chemistry and drug development. Its key feature is the ortho-nitrobenzyl group, which renders it photolabile.[1][2] This property allows for the precise, light-induced cleavage of the peptide backbone at the site of 2-NPA incorporation.[1][2][3] This spatiotemporal control over peptide integrity opens up a range of applications, from the synthesis of cyclic peptides and photocleavable linkers to the light-activated regulation of protein and peptide function.[1][2] These application notes provide a comprehensive overview of the use of 2-NPA in peptide synthesis, including detailed protocols for its incorporation, photocleavage, and analysis.
Key Applications
-
Photocleavable Linkers: 2-NPA can be used as a linker to attach peptides to a solid support during solid-phase peptide synthesis (SPPS). Upon synthesis completion, the peptide can be cleaved from the resin under mild UV irradiation, avoiding the use of harsh chemical reagents.[2]
-
"Caged" Peptides and Proteins: By incorporating 2-NPA into the peptide backbone, the biological activity of the peptide can be "caged" or inactivated. Subsequent exposure to UV light cleaves the backbone, releasing the active peptide or protein fragments with high spatial and temporal resolution.[1][2][3] This is particularly useful for studying cellular processes and for targeted drug delivery.
-
Synthesis of Cyclic Peptides: 2-NPA can be incorporated into a linear peptide chain which is then cyclized. The photolabile nature of 2-NPA allows for the subsequent ring-opening of the cyclic peptide into a linear form upon UV irradiation, which can be advantageous for sequencing and analysis.
Quantitative Data Summary
The efficiency of photocleavage is a critical parameter when using 2-NPA. The following table summarizes key quantitative data from studies on model peptides and proteins.
| Parameter | Value | Conditions | Reference |
| Quantum Yield (Φ) | 0.07 ± 0.01 | 365 nm irradiation of a model peptide | [1] |
| Cleavage Efficiency | >95% | Model peptide (10 μM) in PBS (pH 7.4) at 365 nm | [1] |
| Cleavage Efficiency | 22 ± 5% | T4 Lysozyme with incorporated 2-NPA after 60 min irradiation (>300 nm) | [1] |
| Maximum Cleavage Efficiency (Protein) | ~30% | Biosynthetically incorporated into proteins; limited by side reactions. | [1] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-2-NPA into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of a single Fmoc-protected 2-NPA residue into a growing peptide chain on a solid support using the standard Fmoc/tBu strategy.
Materials:
-
Fmoc-protected this compound (Fmoc-2-NPA)
-
Peptide synthesis resin (e.g., Rink Amide or Wang resin) with the initial amino acid(s) already coupled.
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIEA)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 20 minutes at room temperature to remove the Fmoc protecting group from the N-terminal amino acid of the peptide-resin.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve Fmoc-2-NPA (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated Fmoc-2-NPA solution to the washed resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (3-5 times) and then with DMF again.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates successful coupling).
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired peptide sequence.
Protocol 2: Photocleavage of a 2-NPA Containing Peptide
This protocol describes the cleavage of the peptide backbone at the 2-NPA residue in a purified peptide sample.
Materials:
-
Purified peptide containing a 2-NPA residue, dissolved in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
UV lamp with an emission maximum around 365 nm (e.g., a Mercury arc lamp).
-
Quartz cuvette or other UV-transparent reaction vessel.
-
HPLC system for analysis.
-
Mass spectrometer for product identification.
Procedure:
-
Sample Preparation: Prepare a solution of the 2-NPA containing peptide at a known concentration (e.g., 10 μM) in the desired buffer.
-
Irradiation:
-
Transfer the peptide solution to a quartz cuvette.
-
Irradiate the sample with UV light at 365 nm. The irradiation time will depend on the specific peptide, its concentration, and the intensity of the light source. A time course experiment (e.g., taking aliquots at 0, 5, 15, 30, and 60 minutes) is recommended to determine the optimal irradiation time.
-
-
Analysis of Cleavage Products:
-
Following irradiation, analyze the sample by reverse-phase HPLC. The appearance of new peaks corresponding to the cleaved peptide fragments and a decrease in the peak of the full-length peptide will indicate successful cleavage.
-
Collect the fractions corresponding to the cleavage products.
-
Confirm the identity of the cleavage products by mass spectrometry. The expected products are a peptide fragment with a C-terminal carboxylate group and another fragment with an N-terminal cinnoline group.[1]
-
Protocol 3: Characterization of Cleavage Products
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at 220 nm and 280 nm. The 2-nitrophenyl group has a characteristic absorbance that can also be monitored.
2. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is well-suited for accurate mass determination of the peptide fragments.
-
Analysis: Compare the observed masses of the cleavage products with the calculated theoretical masses of the expected C-terminal carboxylate and N-terminal cinnoline fragments.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: For detailed structural elucidation of the cleavage products, 1H and 13C NMR can be employed on purified fragments. This can definitively confirm the formation of the cinnoline derivative at the N-terminus of one of the cleaved peptides.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 2-NPA.
Caption: Photocleavage mechanism of a 2-NPA containing peptide.
References
Application Notes and Protocols: 2-Amino-3-(2-nitrophenyl)propanoic Acid as a Photocleavable Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2-nitrophenyl)propanoic acid, often referred to as ANP (Amino-Nitrophenyl-Propanoic acid), is a versatile photocleavable protecting group (PPG) belonging to the o-nitrobenzyl family of photolabile compounds.[1][2] These protecting groups offer precise spatiotemporal control over the release of bioactive molecules, a critical advantage in fields such as cell biology, neuroscience, and targeted drug delivery.[2][3] By "caging" a functional group on a molecule, its biological activity is temporarily inhibited. Upon irradiation with light of a specific wavelength, typically in the UV-A range, the protecting group is cleaved, releasing the active molecule with high temporal and spatial resolution.[2][4] This non-invasive method of activation avoids the need for chemical reagents that could otherwise interfere with the biological system under study.[1]
The ANP linker has been successfully employed in solid-phase peptide synthesis to create photocleavable peptides and for the development of light-sensitive antibody-drug conjugates.[1][2] Its ability to be incorporated into peptide backbones and subsequently cleaved with UV light makes it a valuable tool for studying dynamic biological processes and for creating innovative therapeutic strategies.[1][2]
Properties of this compound
The key feature of ANP is the o-nitrobenzyl moiety, which undergoes an intramolecular photoreaction upon UV irradiation. This leads to the cleavage of the C-N bond in the propanoic acid backbone, releasing the protected molecule.[1][2]
Key Advantages:
-
Traceless Cleavage: The cleavage process does not require any additional chemical reagents.[1]
-
Spatiotemporal Control: Light allows for precise control over where and when the active molecule is released.[2]
-
Mild Cleavage Conditions: Photocleavage avoids the use of harsh acidic or basic conditions that can damage sensitive biomolecules.[1]
-
Compatibility with Biological Systems: The use of light as a trigger is generally non-invasive and well-tolerated by living cells.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the photocleavage of nitrophenyl-based protecting groups. While specific data for ANP is limited in the literature, data from the closely related 2-nitrophenylalanine (2-NPA) is included for reference.
| Parameter | Value | Wavelength (nm) | Notes |
| Photocleavage Wavelength | ~365 | 365 | Commonly used wavelength for o-nitrobenzyl groups.[2][5] |
| Quantum Yield (Φ) | 0.07 ± 0.01 (for 2-NPA) | 365 | Represents the efficiency of the photocleavage reaction.[5] |
| Irradiation Time | 10 - 30 minutes | 365 | Dependent on light source intensity and sample concentration.[2] |
Applications
Light-Controlled Release of Peptides from Solid-Phase Synthesis
ANP can be used as a photocleavable linker to attach peptides to a solid support during synthesis. This allows for the release of the synthesized peptide from the resin under mild, UV-light conditions, which is particularly useful for peptides that are sensitive to standard cleavage cocktails (e.g., strong acids).[1]
Spatiotemporal Control of Antibody Activity
By incorporating ANP into a bivalent peptide-DNA ligand, it is possible to create a "lock" that inhibits antibody activity. Upon irradiation with 365 nm light, the ANP linker is cleaved, breaking the bivalent interaction and restoring the antibody's ability to bind to its target. This provides a powerful tool for controlling antibody-based therapies and diagnostics with light.[2]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Photocleavable Peptide using Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid
This protocol describes the manual solid-phase synthesis of a model peptide with a C-terminal ANP linker, allowing for photocleavage from the resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) - for comparison
-
Photolysis buffer (e.g., PBS, pH 7.4)
-
UV lamp (365 nm)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2 hours. Monitor coupling completion using a Kaiser test.
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Coupling of Fmoc-ANP: For the final coupling step, use Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the ANP residue.
-
Washing: Wash the resin-bound peptide extensively with DMF, followed by DCM, and dry under vacuum.
-
Photocleavage: a. Suspend a small amount of the dried resin in a photolysis buffer (e.g., PBS) in a quartz cuvette or a UV-transparent plate. b. Irradiate the sample with a 365 nm UV lamp for 10-30 minutes with gentle agitation. c. Separate the resin by centrifugation or filtration. d. Analyze the supernatant for the released peptide using HPLC and mass spectrometry.
-
Acid Cleavage (Control): Cleave a portion of the resin-bound peptide using a standard cleavage cocktail to compare the purity and yield with the photocleaved product.
Protocol 2: Light-Activated Antibody Inhibition using an ANP-Containing Peptide-DNA Lock
This protocol outlines the general steps for creating a light-sensitive antibody inhibitor.
Materials:
-
Synthesized peptide containing the antibody epitope and the ANP linker with a C-terminal cysteine.
-
5'-amino modified single-stranded DNA oligonucleotides.
-
Heterobifunctional crosslinker (e.g., sulfo-SMCC).
-
Target antibody.
-
Fluorescently labeled antigen for binding assay.
-
UV lamp (365 nm).
-
Fluorescence polarization or other suitable binding assay instrument.
Procedure:
-
Peptide-Oligonucleotide Conjugation: a. Dissolve the ANP-containing peptide in a suitable buffer. b. React the peptide with the sulfo-SMCC crosslinker to create a maleimide-activated peptide. c. Purify the activated peptide. d. React the maleimide-activated peptide with the 5'-amino modified single-stranded DNA to form the peptide-oligonucleotide conjugate (POC). e. Purify the POC using HPLC.
-
Formation of the Bivalent Peptide-DNA Lock: a. Synthesize the complementary POC. b. Hybridize the two complementary POCs to form the bivalent peptide-DNA lock.
-
Antibody Inhibition Assay: a. Incubate the target antibody with varying concentrations of the peptide-DNA lock. b. Add the fluorescently labeled antigen. c. Measure the binding of the antigen to the antibody (e.g., by fluorescence polarization). A decrease in signal indicates inhibition.
-
Photo-activation of Antibody: a. Prepare a sample of the antibody inhibited by the peptide-DNA lock. b. Irradiate the sample with 365 nm UV light for 10-30 minutes. c. Immediately measure the binding of the fluorescently labeled antigen. An increase in signal indicates the restoration of antibody activity.
Visualizations
Caption: Workflow for solid-phase synthesis and photocleavage of a peptide using an ANP linker.
Caption: Logical workflow for light-activated antibody inhibition using an ANP-based photocleavable lock.
Caption: Conceptual signaling pathway for a light-activated drug using an ANP protecting group.
References
- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. pure.tue.nl [pure.tue.nl]
- 3. A light-responsive, self-immolative linker for controlled drug delivery via peptide- and protein-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Neural Circuits: Applications of Caged Glutamate in Neuroscience Research
Application Notes and Protocols for Mapping Neural Circuits Using Caged Glutamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of caged glutamate compounds, such as 2-Amino-3-(2-nitrophenyl)propanoic acid derivatives, for the precise spatiotemporal mapping of neural circuits. The technique of glutamate uncaging allows for the controlled release of glutamate, the primary excitatory neurotransmitter in the central nervous system, using light. This enables researchers to mimic synaptic transmission with high fidelity, probe synaptic function, and investigate the mechanisms of synaptic plasticity.
Principle of Glutamate Uncaging
Caged glutamate compounds are biologically inert molecules that have a photolabile "caging" group covalently attached to the glutamate molecule. This caging group prevents glutamate from binding to its receptors. Upon illumination with light of a specific wavelength, typically in the UV or near-UV range, the caging group is cleaved, releasing active glutamate in a highly localized area and on a millisecond timescale. This precise control over glutamate release allows for the targeted activation of individual synapses or small groups of neurons, making it a powerful tool for functional circuit mapping.[1][2][3][4][5]
Two-photon uncaging offers superior spatial resolution compared to one-photon uncaging, as the two-photon excitation is confined to a femtoliter-sized focal volume, minimizing off-target stimulation.[1][4][6][7] This is particularly advantageous for stimulating individual dendritic spines.[6][7]
Quantitative Data for Glutamate Uncaging Experiments
The optimal parameters for glutamate uncaging experiments can vary depending on the specific caged compound, the experimental preparation (e.g., brain slices, in vivo), and the light source. The following tables summarize typical quantitative data from published studies.
Table 1: Commonly Used Caged Glutamate Compounds
| Caged Compound | Excitation Wavelength (One-Photon) | Excitation Wavelength (Two-Photon) | Quantum Yield | Key Features |
| MNI-caged-L-glutamate | ~350-380 nm | ~720-740 nm | ~0.085 | Widely used, fast release kinetics (<10 µs), compatible with many fluorescent dyes.[4][8] |
| MDNI-caged-glutamate | ~350-405 nm | ~720-740 nm | ~0.5 | Higher quantum yield than MNI-glutamate, allowing for more efficient uncaging.[1][4] |
| RuBi-Glutamate | Visible light (~400-500 nm) | ~780-820 nm | High | Excitable with visible light, reducing phototoxicity, can be used at lower concentrations.[9] |
| DNI-caged-glutamate | ~360 nm | ~720 nm | High (7x MNI) | Higher quantum yield, lower effective concentration, and faster release than MNI-glutamate.[10] |
Table 2: Experimental Parameters for Glutamate Uncaging in Brain Slices
| Parameter | One-Photon Uncaging | Two-Photon Uncaging |
| Caged Glutamate Concentration | 80 µM - 3 mM[2] | 2.5 mM - 20 mM[6][8] |
| Light Source | Xenon arc lamp, UV laser (e.g., 355 nm) | Ti:sapphire laser |
| Light Pulse Duration | 1 - 100 ms[2] | 0.5 - 4 ms[6][11] |
| Laser Power | Variable | 12 mW (at the sample)[6] |
| Spatial Resolution | 50 - 100 µm diameter[3][5][12] | ~0.6 - 0.8 µm[6] |
| Resulting Current (Whole-Cell) | Evokes action potentials and synaptic responses.[12] | Uncaging-evoked EPSCs (uEPSCs) of ~10 pA, similar to miniature EPSCs.[6][8] |
Experimental Protocols
Protocol 1: Preparation of Caged Glutamate Stock Solution
A common stock solution for MNI-caged glutamate can be prepared as follows:
-
Obtain MNI-caged glutamate (e.g., from Tocris Bioscience).
-
Refer to the batch-specific formula weight provided by the manufacturer.
-
Dissolve the MNI-caged glutamate in deionized water to a final concentration of 10 mM.
-
Important: Prepare the solution at room temperature, as the compound may precipitate on ice.[13]
-
Aliquot the stock solution into single-use vials.
-
Store the aliquots at -20°C for long-term storage (months to years).[13]
Protocol 2: Mapping Synaptic Circuits in Brain Slices using Laser Scanning Photostimulation (LSPS)
This protocol outlines the general steps for mapping local synaptic inputs onto a neuron using UV glutamate uncaging.
-
Prepare Brain Slices: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold cutting solution.[13]
-
Slice Recovery: Incubate the slices in oxygenated artificial cerebrospinal fluid (ACSF) at 35°C for 15-30 minutes, followed by storage at room temperature until use.[13]
-
Experimental Setup:
-
Transfer a slice to the recording chamber of a microscope equipped for electrophysiology and photostimulation.
-
Perfuse the slice with ACSF.
-
Add the caged glutamate compound (e.g., 0.2 mM MNI-glutamate) to the recirculating ACSF.[13] To block NMDAR-mediated excitotoxicity during mapping, an NMDA receptor antagonist (e.g., 0.01 mM CPP) can be included.[13]
-
-
Electrophysiology:
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
For recording excitatory postsynaptic currents (EPSCs), voltage-clamp the neuron near the reversal potential for inhibition (approximately -70 mV).[13]
-
-
Photostimulation:
-
Use a UV laser coupled to the microscope to deliver brief pulses of light to stimulate different locations in the slice in a grid pattern.
-
The laser beam is scanned across the slice, and at each location, a brief pulse of UV light is delivered to uncage glutamate.
-
-
Data Acquisition and Analysis:
-
Record the synaptic currents evoked in the patched neuron in response to photostimulation at each location.
-
The presence of an inward current following a light pulse at a specific location indicates a functional synaptic connection from a neuron at that location to the recorded neuron.
-
By mapping the locations that elicit synaptic responses, a functional input map of the local circuit can be generated.[2][3][13]
-
Signaling Pathways and Experimental Workflows
Glutamate Uncaging and Postsynaptic Signaling
Glutamate uncaging at a dendritic spine activates postsynaptic glutamate receptors, primarily AMPA and NMDA receptors. This leads to membrane depolarization and, particularly through NMDA receptors, an influx of Ca²⁺ into the spine. This calcium signal is a critical initiator of downstream signaling cascades that underlie synaptic plasticity.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Photostimulation using caged glutamate reveals functional circuitry in living brain slices. | Semantic Scholar [semanticscholar.org]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photostimulation using caged glutamate reveals functional circuitry in living brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]
- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 9. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Glutamate induces de novo growth of functional spines in developing cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glutamate Uncaging with 2-Amino-3-(2-nitrophenyl)propanoic acid (NPP-caged Glutamate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the photolytic release ("uncaging") of glutamate using 2-Amino-3-(2-nitrophenyl)propanoic acid, a technique widely employed in neuroscience to study synaptic function with high spatiotemporal precision. The protocols described herein focus on two-photon uncaging, which offers subcellular resolution, but principles for one-photon uncaging are also included.
Introduction
Caged compounds are biologically active molecules rendered temporarily inert by a photolabile protecting group. Irradiation with light of a specific wavelength cleaves this "cage," releasing the active molecule. This compound and its derivatives, such as the commonly used 4-methoxy-7-nitroindolinyl-caged L-glutamate (MNI-caged glutamate), allow for the precise delivery of glutamate to activate its receptors on neurons. This technique is invaluable for mimicking synaptic transmission, mapping neural circuits, and studying synaptic plasticity.[1][2][3][4]
Two-photon excitation provides a significant advantage over traditional one-photon (UV) uncaging by confining the photolysis to a femtoliter-sized focal volume, thus enabling the stimulation of individual dendritic spines.[1][3][4]
Quantitative Data Summary
The efficacy of a caged compound is determined by its photochemical and physical properties. The following table summarizes key quantitative data for MNI-caged glutamate, a well-characterized derivative of this compound.
| Property | Value | Reference |
| One-Photon Uncaging | ||
| Quantum Yield (Φ) | 0.065 - 0.085 | [4][5] |
| Peak Absorbance (λmax) | ~350-360 nm | [5] |
| Two-Photon Uncaging | ||
| Wavelength (λ) | 720-740 nm | [3][4][6] |
| Two-Photon Cross-Section (δu) | 0.06 GM at 730 nm | [4] |
| General Properties | ||
| Solubility | Highly soluble in physiological buffer (>200 mM) | [4] |
| Stability | Stable at physiological pH; no significant hydrolysis after 8 hours at room temperature. | [1][4] |
| Biological Inertness | No activation of glutamate receptors at concentrations up to 10 mM. | [1][4] |
Experimental Protocols
Materials and Equipment
Reagents:
-
MNI-caged L-glutamate (e.g., Tocris, Cat. No. 1490)
-
Artificial Cerebrospinal Fluid (ACSF) components (in mM): 127 NaCl, 25 NaHCO3, 25 D-glucose, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2
-
Tetrodotoxin (TTX) (to block action potentials, optional)
-
Internal solution for patch-clamp recording (e.g., Cs-based for voltage clamp)[1]
-
Fluorescent dye for cell visualization (e.g., Alexa Fluor 488 or 594)
Equipment:
-
Two-photon laser scanning microscope
-
Pulsed infrared laser (e.g., Ti:Sapphire laser) tunable to 720-740 nm
-
Pockels cell for rapid laser power modulation
-
Galvanometers for laser scanning
-
Water-immersion objective with high numerical aperture
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, data acquisition system)
-
Perfusion system for solution exchange
-
Carbogen gas (95% O2 / 5% CO2)
Solution Preparation
-
ACSF Preparation: Prepare ACSF and continuously bubble with carbogen gas for at least 15 minutes before use and throughout the experiment to maintain pH and oxygenation.
-
Caged Glutamate Stock Solution: Dissolve MNI-caged glutamate in ACSF to a final concentration of 2.5-10 mM.[1][2] Protect the solution from light to prevent premature uncaging.[7] A stock solution can be prepared and frozen at -20°C for future use.[7]
-
Experimental Solution: On the day of the experiment, thaw the stock solution and add it to the perfusion ACSF. If desired, add TTX (e.g., 1 µM) to the final solution.[1]
Experimental Procedure for Two-Photon Uncaging
This protocol is adapted for studying synaptic responses in acute brain slices.
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated ACSF. Allow slices to recover for at least 1 hour before experimentation.
-
Cell Identification and Patching: Transfer a slice to the recording chamber of the microscope and continuously perfuse with the experimental ACSF containing MNI-caged glutamate. Identify a target neuron and establish a whole-cell patch-clamp recording. Include a fluorescent dye in the internal solution to visualize the cell morphology.
-
Imaging and Targeting: Using the two-photon microscope, visualize the dendritic arbor of the patched neuron. Select a dendritic spine or a small dendritic segment as the target for glutamate uncaging.
-
Uncaging Laser Calibration:
-
Position the uncaging laser spot at a small distance (~0.3-0.5 µm) from the head of the target spine.[2]
-
Calibrate the laser power and pulse duration to elicit a physiological response, such as an uncaging-evoked excitatory postsynaptic potential (uEPSC) of ~10 pA.[1] Typical parameters are 25-35 mW laser power on the sample for a duration of 0.5-4 ms.[2][8]
-
-
Data Acquisition:
-
Record the electrophysiological response (uEPSC or uEPSP) following each uncaging event.
-
To map the spatial profile of glutamate sensitivity, move the uncaging spot to different locations around the spine and along the dendrite. .
-
Visualizations
Glutamate Uncaging Signaling Pathway
Caption: Signaling cascade initiated by two-photon uncaging of glutamate.
Experimental Workflow for Glutamate Uncaging
Caption: Step-by-step experimental workflow for glutamate uncaging experiments.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. Probing Single Synapses via the Photolytic Release of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Biomimetic C-Terminal Extension Strategy for Photocaging Amidated Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Two-Photon Photolysis of 2-Amino-3-(2-nitrophenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-3-(2-nitrophenyl)propanoic acid derivatives, a class of photolabile "caged" compounds, for the precise spatiotemporal release of neurotransmitters using two-photon excitation. This technique is a cornerstone in neuroscience research, enabling the study of synaptic transmission, dendritic integration, and neural circuit function with high resolution.
Introduction to Caged Compounds and Two-Photon Uncaging
Caged compounds are biologically active molecules that have been rendered inert by a photolabile protecting group.[1] Irradiation with light of a specific wavelength cleaves this protecting group, releasing the active molecule in a rapid and localized manner. The ortho-nitrobenzyl moiety is a common photolabile group used to cage neurotransmitters and other signaling molecules.[1]
Two-photon excitation (2PE) microscopy offers significant advantages for uncaging in biological tissues. By focusing a high-intensity, pulsed infrared laser, the simultaneous absorption of two lower-energy photons excites the caging chromophore within a diffraction-limited volume, typically on the order of a femtoliter. This inherent three-dimensional resolution minimizes off-target effects and allows for the precise targeting of individual synapses or even single dendritic spines.[2]
Key Derivatives of this compound
Several derivatives of this compound have been developed to cage the major excitatory and inhibitory neurotransmitters, glutamate and GABA, respectively. The most widely used among these are based on the nitroindolinyl (NI) caging group.
-
MNI-Glutamate (4-Methoxy-7-nitroindolinyl-caged L-glutamate): One of the first and most extensively used caged glutamates for two-photon uncaging.[2] It offers good two-photon sensitivity and is commercially available.
-
CDNI-Glutamate (4-Carboxymethoxy-5,7-dinitroindolinyl-caged L-glutamate): An improved version with a higher quantum yield due to the presence of two nitro groups, making it more efficient for two-photon photolysis.[2][3]
-
MNI- and CDNI-caged GABA: Analogous compounds for the controlled release of the inhibitory neurotransmitter GABA.[4][5]
Data Presentation: Photophysical Properties
The efficiency of two-photon uncaging is determined by the two-photon absorption cross-section (δu) and the quantum yield (Φu) of the caged compound. The following table summarizes these key parameters for commonly used derivatives.
| Caged Compound | Two-Photon Absorption Cross-Section (δu) [GM] | Wavelength (nm) | Quantum Yield (Φu) | Reference |
| MNI-Glutamate | 0.06 | 730 | 0.065 - 0.085 | [2] |
| CDNI-Glutamate | ~5 times > MNI-Glu | 720 | ~0.6 | [2][3] |
| MDNI-Glutamate | 5-6 times > MNI-Glu | Not Specified | ~0.5 | [2] |
| dcPNPP-Glutamate | Similar to MNI-Glu | Not Specified | Not Specified | [6] |
| THX-MMNI-Glutamate | 0.29 | 860 | Not Specified | [7] |
Note: GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹). The efficiency of uncaging can vary with experimental conditions.
Experimental Protocols
Synthesis of MNI-Glutamate
A detailed synthesis protocol for MNI-glutamate can be found in the supplementary information of Papageorgiou and Corrie (2000) and is based on published methods for substituted nitroindolines.[8] An improved and more efficient synthesis for the related CDNI-Glutamate has been described, reducing the number of steps and reaction time while increasing the overall yield.[3]
Preparation of Caged Compound Solutions
-
Stock Solution: Prepare a high-concentration stock solution of the caged compound (e.g., 50 mM MNI-glutamate) in an aqueous solvent. MNI-glutamate is soluble in water up to 50 mM.
-
Artificial Cerebrospinal Fluid (ACSF): Prepare ACSF solution containing (in mM): 127 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂. The solution should be continuously bubbled with 95% O₂ and 5% CO₂.
-
Working Solution: On the day of the experiment, dilute the stock solution of the caged compound into the ACSF to the final working concentration. For two-photon uncaging of MNI-glutamate, concentrations typically range from 2.5 mM to 10 mM.[6] For CDNI-glutamate, a lower concentration of 2 mM has been used effectively.[3]
Two-Photon Uncaging Microscopy Setup
A standard two-photon microscope equipped with a mode-locked Ti:Sapphire laser is required.
-
Laser: The laser should be tunable to the optimal wavelength for two-photon excitation of the caged compound (e.g., ~720 nm for MNI- and CDNI-glutamate).[2][3]
-
Objective: A high numerical aperture (NA) water-immersion objective (e.g., 60x, NA 1.0) is crucial for efficient focusing of the laser and high-resolution imaging.
-
Pockels Cell: A Pockels cell is used to precisely control the intensity and duration of the laser pulses for uncaging.
-
Galvanometers: High-speed galvanometers are used to steer the laser beam to the desired location on the sample.
Protocol for Two-Photon Uncaging in Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick hippocampal or cortical slices) from rodents using standard procedures and maintain them in ACSF.
-
Electrophysiology: Obtain whole-cell patch-clamp recordings from the neuron of interest to monitor its electrical activity. The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 488) to visualize the neuron's morphology.
-
Application of Caged Compound: Perfuse the brain slice with ACSF containing the caged compound at the desired concentration.
-
Targeting: Using the two-photon microscope, visualize the fluorescently labeled neuron and identify the dendritic spine or region of interest for uncaging.
-
Uncaging: Deliver a short pulse (e.g., 0.5-5 ms) of the uncaging laser at the target location. The laser power should be carefully titrated to elicit a physiological response without causing photodamage.
-
Data Acquisition: Record the electrophysiological response (e.g., excitatory postsynaptic potential or current) evoked by the uncaged neurotransmitter.
Visualizations
Two-Photon Uncaging Workflow
Caption: Workflow for a two-photon uncaging experiment.
Glutamatergic Synaptic Transmission Pathway
Caption: Mimicking synaptic transmission with two-photon uncaging.
Logic of Two-Color Uncaging
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-color, two-photon uncaging of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Site-Specific Incorporation of 2-Amino-3-(2-nitrophenyl)propanoic acid for Photocleavable Proteins
Introduction
The ability to precisely control protein function in a spatial and temporal manner is a powerful tool in biological research and drug development. One elegant approach to achieve this control is through the site-specific incorporation of non-canonical amino acids (ncAAs) with unique functionalities. 2-Amino-3-(2-nitrophenyl)propanoic acid, also known as 2-nitrophenylalanine (2-NPA), is a photocleavable amino acid that can be genetically encoded into proteins in response to a nonsense codon[1]. Upon irradiation with UV light (~365 nm), 2-NPA induces cleavage of the polypeptide backbone, offering a method to activate, deactivate, or release proteins and peptides on demand[2].
Principle of Incorporation
The site-specific incorporation of 2-NPA is achieved through the expansion of the genetic code[3][4]. This methodology relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that functions independently of the host cell's endogenous translational machinery[5][6]. A synthetase, evolved from the Methanococcus jannaschii tyrosyl-tRNA synthetase (TyrRS), is engineered to exclusively recognize 2-NPA and charge it onto a corresponding orthogonal amber suppressor tRNA (tRNACUA)[2]. This charged tRNA recognizes the UAG (amber) stop codon within an mRNA sequence and inserts 2-NPA at that specific position during ribosomal protein synthesis[2][7]. This process allows for the production of full-length proteins containing 2-NPA at single or multiple predetermined sites.
Mechanism of Photocleavage
When incorporated into a polypeptide chain, 2-NPA acts as a latent cleavage site. Exposure to 365 nm UV light triggers an unusual intramolecular reaction that results in the scission of the protein backbone[1]. The photocleavage reaction is distinct from that of other photolabile groups and proceeds through a cinnoline-forming mechanism[2]. This process yields two distinct peptide fragments: one with a C-terminal carboxylate group and another with an N-terminal cinnoline group[2][8]. This light-inducible proteolysis provides a powerful method for controlling protein activity, localization, and lifetime with high spatiotemporal resolution[2].
Applications
The ability to photochemically cleave proteins opens a wide array of experimental possibilities:
-
Zymogen Activation: Inactive enzyme precursors (zymogens) can be engineered to be activated by light, allowing for precise control over enzymatic activity in specific locations or at specific times[2].
-
Caged Proteins and Peptides: Biologically active proteins or peptides can be "caged" by fusing them to an inhibitory domain via a 2-NPA linker. Light-induced cleavage releases the active molecule[9][10].
-
Spatiotemporal Control in Cell Biology: By controlling protein cleavage with a focused light source, researchers can study complex cellular processes, such as signaling pathways and protein trafficking, within single cells or even subcellular compartments[9].
-
Drug Delivery: Photocleavable linkers can be used to develop light-activated drug delivery systems, where a therapeutic agent is released from its carrier only upon irradiation at the target site[11].
Quantitative Data Summary
The efficiency of 2-NPA incorporation and subsequent photocleavage has been characterized, providing key parameters for experimental design.
| Parameter | Value | Source |
| Incorporation Fidelity | >95% | [2] |
| Protein Yield | ~2.1 mg/L (for T4 Lysozyme with 2-NPA) | [2] |
| Typical 2-NPA Concentration in Media | 1 mM | [2] |
| Photocleavage Wavelength | 365 nm | [2] |
| Quantum Yield (Φ) at 365 nm | 0.07 ± 0.01 | [2] |
| Cleavage Efficiency (in model peptide) | >95% | [2] |
| Cleavage Efficiency (in folded protein) | ~22% - 30% | [2] |
Visualized Mechanisms and Workflows
Caption: Principle of 2-NPA incorporation and light-induced protein cleavage.
References
- 1. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanded genetic code - Wikipedia [en.wikipedia.org]
- 4. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.tue.nl [pure.tue.nl]
Application Notes and Protocols for 2-Amino-3-(2-nitrophenyl)propanoic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2-nitrophenyl)propanoic acid is a phenylalanine derivative whose utility in drug delivery is primarily centered on its inherent photo-responsive properties. The core of its application lies in the 2-nitrophenyl group, a well-established photolabile protecting group (PPG), often referred to as a "caging" group. This characteristic allows for the development of prodrugs that can be activated by light, offering precise spatiotemporal control over drug release. This targeted activation minimizes off-target effects and can enhance the therapeutic index of a drug.
This document provides a comprehensive overview of the potential applications of this compound in drug delivery, focusing on its role in creating light-sensitive prodrugs. Detailed experimental protocols for the synthesis, characterization, and photo-release studies of such conjugates are provided, based on established methodologies for similar caged compounds.
Principle of Photo-Activated Drug Delivery
The fundamental principle behind using this compound in drug delivery is the covalent linkage of a therapeutic agent to this molecule, rendering the drug inactive. The 2-nitrophenyl group absorbs light, typically in the UV-A range (around 350 nm), which triggers a photochemical reaction. This reaction cleaves the bond connecting the caging group to the drug, releasing the active therapeutic agent at the site of irradiation. This on-demand activation provides a powerful tool for targeted therapies.
Application: Light-Sensitive Prodrugs
This compound can be used to synthesize photocleavable prodrugs of various therapeutic agents, including but not limited to anticancer drugs, neurotransmitters, and anti-inflammatory agents. The amino and carboxylic acid functionalities on the molecule provide versatile handles for conjugation to drugs with complementary functional groups, such as hydroxyl, amino, or carboxylic acid groups, through ester, amide, or carbamate linkages.
Hypothetical Drug Conjugate Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and activation of a drug conjugate using this compound.
Caption: General workflow for the synthesis and light-triggered activation of a prodrug.
Experimental Protocols
The following are generalized protocols for the synthesis, characterization, and photo-release studies of a hypothetical drug conjugate of this compound.
Protocol 1: Synthesis of a Photocleavable Drug Conjugate
This protocol describes the esterification of a hydroxyl-containing drug with the carboxylic acid group of this compound.
Materials:
-
This compound
-
Drug with a hydroxyl group
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add the hydroxyl-containing drug (1 equivalent) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure drug conjugate.
Protocol 2: Characterization of the Drug Conjugate
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the conjugate and the formation of the ester linkage.
-
Mass Spectrometry (MS): To determine the molecular weight of the conjugate.
-
UV-Vis Spectroscopy: To determine the absorption maximum (λ_max) of the 2-nitrophenyl chromophore, which is crucial for selecting the appropriate wavelength for photocleavage.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
Protocol 3: In Vitro Photo-Release Study
This protocol outlines a method to quantify the release of the active drug from the conjugate upon light exposure.
Materials:
-
Photocleavable drug conjugate solution (in a suitable buffer, e.g., PBS)
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
HPLC system with a suitable column and mobile phase for separating the conjugate and the free drug
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the drug conjugate of known concentration in a suitable buffer.
-
Place a known volume of the solution in a quartz cuvette.
-
Irradiate the sample with a UV lamp at the predetermined wavelength (from UV-Vis analysis).
-
At various time intervals (e.g., 0, 1, 5, 10, 30, 60 minutes), withdraw an aliquot of the sample.
-
Analyze the aliquots by HPLC to quantify the decrease in the concentration of the conjugate and the increase in the concentration of the free drug.
-
Calculate the percentage of drug release at each time point.
Quantitative Data Presentation
The following tables present hypothetical quantitative data for a drug conjugate of this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Physicochemical Properties of a Hypothetical Drug Conjugate
| Parameter | Value |
| Molecular Weight ( g/mol ) | 550.6 |
| Absorption Maximum (λ_max) | 352 nm |
| Molar Extinction Coefficient (ε) at λ_max | 5,200 M⁻¹cm⁻¹ |
| Purity (by HPLC) | >98% |
Table 2: Photo-Release Kinetics of a Hypothetical Drug Conjugate
| Irradiation Time (minutes) | Drug Release (%) |
| 0 | 0 |
| 1 | 15.2 |
| 5 | 48.5 |
| 10 | 75.8 |
| 30 | 92.1 |
| 60 | 98.9 |
Signaling Pathway Visualization
Upon release, the active drug can interact with its target and elicit a biological response. The following diagram illustrates a generic signaling pathway that could be initiated by a released drug targeting a cell surface receptor.
Caption: A simplified diagram of a generic signaling cascade initiated by a released drug.
Conclusion
This compound serves as a valuable building block for the development of photo-activated drug delivery systems. Its inherent photocleavable properties enable the design of prodrugs that can be activated with high spatiotemporal precision, offering a promising strategy to improve the efficacy and safety of various therapeutic agents. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this compound in their drug delivery research. It is important to note that while the principles are well-established, specific experimental conditions and outcomes will need to be optimized for each unique drug conjugate.
Application Notes and Protocols for Light-Activated Probes Utilizing 2-Amino-3-(2-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Amino-3-(2-nitrophenyl)propanoic acid as a photolabile caging group for the light-activated delivery of bioactive molecules. The protocols detailed below are intended to serve as a foundation for researchers seeking to employ this technology for precise spatiotemporal control over cellular processes.
Introduction to 2-Nitrophenyl-Based Photolabile Probes
The 2-nitrophenyl group is a well-established photolabile protecting group, or "cage," used to temporarily inactivate a biologically active molecule. Upon irradiation with UV or near-UV light, the 2-nitrophenyl cage undergoes a photochemical reaction that results in its cleavage, releasing the active molecule in its native form. This process, known as "uncaging," allows for the precise control of the concentration and location of the released molecule, making it a powerful tool in cell biology, neuroscience, and pharmacology. This compound provides a versatile scaffold for caging a wide range of biologically relevant compounds, particularly those containing primary or secondary amine functionalities.
Physicochemical and Photochemical Properties
The efficiency of a light-activated probe is determined by its photochemical properties. While specific data for probes directly derived from this compound is not extensively published, the following table summarizes typical properties of related 2-nitrophenyl-based caging groups. These values provide a useful reference for experimental design.
| Property | Typical Value Range | Notes |
| Maximum Absorption Wavelength (λmax) | 340 - 360 nm | Allows for uncaging with commonly available UV light sources. |
| Molar Extinction Coefficient (ε) at λmax | 3,000 - 6,000 M⁻¹cm⁻¹ | A higher extinction coefficient leads to more efficient light absorption. |
| Quantum Yield of Uncaging (Φu) | 0.01 - 0.2 | Represents the efficiency of converting absorbed photons into uncaging events. |
| Two-Photon Absorption Cross-Section (δa) | 0.1 - 1.0 GM (Goeppert-Mayer units) | Relevant for two-photon microscopy applications, enabling deeper tissue penetration and reduced phototoxicity. |
Applications in Cellular Signaling
Light-activated probes based on this compound can be employed to study a variety of signaling pathways with high spatiotemporal resolution. A key area of application is the investigation of pathways regulated by the availability of amino acids and growth factors, such as the mTOR (mechanistic Target of Rapamycin) signaling pathway.
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[1] It integrates signals from nutrients, growth factors, and cellular energy status.[1] Amino acids are potent activators of mTORC1, a key complex in the mTOR pathway.[2][3] The controlled release of a specific amino acid or a related signaling molecule using a light-activated probe can provide invaluable insights into the kinetics and localization of mTORC1 activation.
Experimental Protocols
Protocol for Synthesizing a Caged Peptide
This protocol describes a general method for incorporating a 2-nitrophenyl-caged amino acid into a peptide sequence using solid-phase peptide synthesis (SPPS). This example uses a generic peptide for illustrative purposes.
Materials:
-
Fmoc-protected amino acids
-
This compound (suitably protected for SPPS, e.g., Fmoc-L-2-amino-3-(2-nitrophenyl)propanoic acid)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (4 equivalents) and OxymaPure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. To incorporate the caged amino acid, use the protected this compound derivative in the coupling step.
-
Final Fmoc Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group as described in step 2.
-
Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the caged peptide by mass spectrometry and analytical RP-HPLC.
Protocol for Photo-uncaging in Live Cells
This protocol outlines the general procedure for the light-activated release of a caged molecule in a cell culture setting, followed by monitoring of a downstream cellular response.
Materials:
-
Cultured cells of interest (e.g., HeLa, HEK293)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Caged compound solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Live-cell imaging microscope equipped with a UV or near-UV light source (e.g., mercury lamp, LED, or a pulsed laser for two-photon excitation)
-
High-sensitivity camera for imaging
-
Environmental chamber to maintain physiological conditions (37°C, 5% CO₂) during imaging[4]
-
Fluorescent reporter for the signaling pathway of interest (e.g., a fluorescently tagged protein or a biosensor)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
Loading the Caged Compound:
-
Prepare a stock solution of the caged compound in a cell-compatible solvent.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Replace the existing medium with the medium containing the caged compound.
-
Incubate the cells for a sufficient time to allow for loading (typically 30-60 minutes).
-
-
Live-Cell Imaging Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate to the imaging conditions.
-
-
Pre-Uncaging Imaging: Acquire baseline images of the cells and the fluorescent reporter to establish the pre-stimulation state.
-
Photo-uncaging:
-
Select a region of interest (ROI) for uncaging.
-
Deliver a controlled dose of UV or near-UV light to the ROI. The duration and intensity of the light exposure should be optimized to achieve efficient uncaging while minimizing phototoxicity.[5]
-
-
Post-Uncaging Imaging: Immediately after uncaging, acquire a time-lapse series of images to monitor the dynamic changes in the fluorescent reporter, indicating the activation of the signaling pathway.
-
Data Analysis: Quantify the changes in fluorescence intensity or localization of the reporter over time in the uncaged region compared to control regions.
Protocol for Western Blot Analysis of mTOR Signaling
This protocol describes how to assess the activation of the mTOR signaling pathway by analyzing the phosphorylation status of key downstream targets after photo-uncaging.
Materials:
-
Cell culture plates
-
Caged compound
-
UV light source for uncaging
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Uncaging:
-
Seed cells in multi-well plates.
-
Load the cells with the caged compound as described in Protocol 4.2.
-
Expose the cells to a controlled dose of UV light to induce uncaging. Include a control group that is loaded with the caged compound but not exposed to light, and an untreated control group.
-
Incubate the cells for a desired time period after uncaging to allow for signaling events to occur.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[7]
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.[9]
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
Visualizations
Caption: Mechanism of 2-nitrophenyl photocleavage.
References
- 1. Simple tools for mastering color in scientific figures | The Molecular Ecologist [molecularecologist.com]
- 2. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanisms of amino acid sensing in mTOR signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. ibidi.com [ibidi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. Western blot analysis [bio-protocol.org]
Illuminating Biology: A Guide to the Photolysis of Caged Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The precise control of biological processes in space and time is a central goal in life sciences research. The photolysis of caged compounds, a technique that utilizes light to release biologically active molecules from an inert precursor, offers an unparalleled level of control.[1][2][3] This powerful method allows for the rapid and localized activation of signaling molecules, neurotransmitters, and other effectors, providing deep insights into complex cellular mechanisms.[4][5] These application notes provide a detailed overview of the experimental setup, key protocols, and data interpretation for the successful application of this technology.
Principles of Caged Compound Photolysis
Caged compounds are synthesized by attaching a photolabile protecting group, or "cage," to a biologically active molecule, rendering it inactive.[1][3] Upon illumination with light of a specific wavelength, the cage undergoes a photochemical reaction, rapidly releasing the active molecule in its native form.[4] This "uncaging" process allows for a sudden increase in the concentration of the active substance at a defined location and time, mimicking physiological events with high fidelity.
The ideal caged compound exhibits several key properties:
-
Biological Inertness: The caged form should not interact with the biological system under investigation.[1]
-
Efficient Photolysis: The release of the active molecule should occur with high quantum yield upon illumination.
-
Rapid Release Kinetics: The rate of uncaging should be faster than the biological process being studied.[1]
-
Wavelength Specificity: The photolysis should be triggered by a wavelength of light that does not damage the biological sample.
-
Inert Byproducts: The cage fragment and any other byproducts of the photolysis reaction should be biologically inactive.
Experimental Setup
A typical experimental setup for the photolysis of caged compounds consists of a light source, a means to deliver and focus the light onto the sample, and a system to record the biological response.
Light Sources
The choice of light source is critical and depends on the specific caged compound and the experimental requirements. The most common options are flash lamps and lasers.[1]
| Light Source | Advantages | Disadvantages | Typical Wavelengths |
| Xenon Arc Flash Lamp | Broad emission spectrum, high intensity, relatively low cost, robust.[1] | Longer pulse duration (milliseconds), requires filters for wavelength selection. | UV-Visible |
| Mercury Arc Lamp | High intensity at specific spectral lines. | Limited number of intense spectral lines, requires filters. | e.g., 365 nm |
| UV Lasers (e.g., Nitrogen, Frequency-doubled Ruby) | Monochromatic, high power, short pulse duration (nanoseconds), highly collimated beam for precise focusing.[4] | Higher cost, potential for phototoxicity if not carefully controlled.[6][7][8] | 337 nm (Nitrogen), 347 nm (Ruby) |
| 405 nm Diode Lasers | Low cost, compact, reduced phototoxicity compared to deep UV, good tissue penetration.[7][8][9] | Lower absorption by some traditional caging groups. | 405 nm |
| Two-Photon Excitation (using pulsed infrared lasers) | High spatial resolution (focal volume), deep tissue penetration, reduced phototoxicity outside the focal point.[1][5] | High cost and complexity of the laser system. | ~700-1000 nm |
Light Delivery and Microscopy
The light from the source is typically directed to the sample through the optics of a microscope, allowing for precise spatial control of the uncaging event.
-
Epifluorescence Microscope: A standard epifluorescence microscope can be adapted for photolysis by introducing the light from the flash lamp or laser into the light path.[4]
-
Confocal Microscope: A confocal microscope, particularly when coupled with a UV laser, enables highly localized uncaging in three dimensions, a technique known as "focal uncaging."[4]
-
Light Guides: Liquid or fiber optic light guides can be used to deliver light from the source to the microscope or directly to the preparation.
Experimental Protocols
Protocol 1: Photolysis of Caged ATP to Study Molecular Motors
This protocol describes the use of caged ATP to study the ATP-dependent activity of a molecular motor, such as dynein.[3]
Materials:
-
NPE-caged ATP (1-(2-Nitrophenyl)ethyl-ATP)
-
Isolated molecular motors (e.g., dynein) adhered to a microscope slide
-
Microtubules
-
Assay buffer (e.g., containing appropriate salts, pH buffer, and an ATP regeneration system)
-
Microscope with a high-numerical aperture objective
-
UV flash lamp or laser (e.g., 355 nm)
-
High-speed camera for tracking microtubule movement
Procedure:
-
Sample Preparation: Prepare a flow cell with immobilized dynein motors. Introduce a solution of microtubules and NPE-caged ATP in the assay buffer.
-
Pre-equilibration: Allow the caged ATP to diffuse and equilibrate throughout the sample chamber.
-
Photolysis: Deliver a brief pulse of UV light (e.g., 1-5 ms) to a defined region of the sample. This will rapidly release ATP in the illuminated area.
-
Data Acquisition: Immediately following the light flash, record the movement of microtubules using the high-speed camera.
-
Analysis: Analyze the recorded videos to determine the velocity and processivity of the molecular motors.
Protocol 2: Photolysis of Caged Glutamate to Map Neuronal Circuits
This protocol outlines a method for using caged glutamate to map synaptic connections in brain slices.[1][3]
Materials:
-
MNI-caged glutamate (4-Methoxy-7-nitroindolinyl-caged L-glutamate)
-
Acutely prepared brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp electrophysiology setup
-
Infrared differential interference contrast (IR-DIC) microscope
-
UV laser (e.g., 355 nm or 405 nm) coupled to the microscope
Procedure:
-
Slice Preparation: Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Cell Loading (optional): For intracellular studies, a neuron can be loaded with a fluorescent dye via a patch pipette to visualize its morphology.
-
Bath Application of Caged Glutamate: Perfuse the brain slice with aCSF containing MNI-caged glutamate.
-
Targeted Photolysis: Using the microscope, identify a neuron of interest. Position the focused laser spot at a specific location on the dendritic tree of the neuron.
-
Electrophysiological Recording: While recording the membrane potential or current of the neuron using the patch-clamp technique, deliver a short pulse of UV light to uncage the glutamate.
-
Data Analysis: An excitatory postsynaptic potential (EPSP) or current (EPSC) recorded in the neuron following the light pulse indicates the presence of functional glutamate receptors at the site of photostimulation. By systematically moving the laser spot, a map of synaptic inputs can be generated.
Data Presentation
Quantitative data from photolysis experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Properties of Common Caging Groups
| Caging Group | Abbreviation | Typical Photolysis Wavelength (nm) | Quantum Yield | Release Rate (s⁻¹) | Notes |
| o-Nitrobenzyl | NB | ~350 | ~0.01-0.1 | ~10² - 10³ | One of the first developed caging groups.[10] |
| 1-(2-Nitrophenyl)ethyl | NPE | ~350 | ~0.1-0.6 | ~10² - 10⁴ | Commonly used for nucleotides like ATP.[1] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350 | ~0.1 | ~10⁴ | |
| 4-Methoxy-7-nitroindolinyl | MNI | ~350 | ~0.05 | >10⁴ | High two-photon cross-section, good for neuroscience applications.[5] |
| Ruthenium-bipyridine complex | RuBi | 473 (Visible) | ~0.1-0.3 | ~10⁴ | Photolysis with visible light, reducing phototoxicity.[5] |
| 7-diethylaminocoumarin-4-yl)methyl | DEACM | ~400 | ~0.01 | >10⁶ | Fast release kinetics. |
Visualizing Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate experimental workflows and the signaling pathways under investigation.
Experimental Workflow for Caged Compound Photolysis
Caption: A generalized workflow for a caged compound photolysis experiment.
Signaling Pathway for IP₃-Mediated Calcium Release
Caption: A simplified signaling pathway of IP₃-mediated calcium release from the ER.
Potential Issues and Controls
It is crucial to perform control experiments to ensure that the observed biological effects are due to the uncaged molecule and not to other factors.
-
Control for the Caged Compound: Apply the caged compound to the preparation without photolysis to confirm its biological inertness.
-
Control for Photolysis Byproducts: In some cases, the photolysis byproducts can have biological activity. A control experiment could involve photolyzing a related but inactive caged compound.
-
Control for Light Itself: Expose the preparation to the same light pulse in the absence of the caged compound to rule out any light-induced artifacts.
-
Calibration of Release: For quantitative studies, it is important to calibrate the amount of active molecule released per light pulse. This can be done by measuring the concentration of the released molecule in a solution of the caged compound after photolysis.
By carefully considering the experimental design, performing appropriate controls, and utilizing the detailed protocols provided, researchers can harness the power of caged compounds to dissect complex biological processes with high precision.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nathan.instras.com [nathan.instras.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] aser photolysis of caged compounds at 405 nm : Photochemical advantages , ocalisation , phototoxicity and methods for calibration | Semantic Scholar [semanticscholar.org]
- 10. Caged compounds: tools for illuminating neuronal responses and connections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-3-(2-nitrophenyl)propanoic acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-3-(2-nitrophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic approaches for this compound are:
-
The Erlenmeyer-Plöchl synthesis: This classic method involves the condensation of an N-acylglycine (commonly hippuric acid) with 2-nitrobenzaldehyde to form an azlactone intermediate. Subsequent reduction and hydrolysis of the azlactone yield the desired amino acid.[1]
-
Direct nitration of L-phenylalanine: This method involves the direct nitration of the aromatic ring of phenylalanine. However, this approach typically results in a mixture of ortho, meta, and para isomers, necessitating a challenging separation process.
Q2: I am experiencing low yields in my Erlenmeyer-Plöchl synthesis. What are the common causes and solutions?
A2: Low yields in the Erlenmeyer-Plöchl synthesis can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Key areas to investigate include the quality of reagents, reaction conditions (temperature, time), and the efficiency of the subsequent hydrolysis and reduction steps. For instance, the intermediate azlactone can be unstable, and side reactions may occur if the reaction is not properly controlled.[2][3]
Q3: How can I effectively separate the ortho, meta, and para isomers produced during the direct nitration of phenylalanine?
A3: The separation of nitrophenylalanine isomers is a significant challenge due to their similar physical properties.[4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. Utilizing a suitable chiral stationary phase can aid in the separation of the enantiomers of each isomer.[5][6] Fractional crystallization can also be explored, though it may be less effective due to the potential for co-crystallization.[7]
Q4: What are the typical by-products I might encounter in the Erlenmeyer-Plöchl synthesis with 2-nitrobenzaldehyde?
A4: Potential by-products in the Erlenmeyer-Plöchl synthesis using 2-nitrobenzaldehyde can include self-condensation products of the N-acylglycine, products from the Cannizzaro reaction of 2-nitrobenzaldehyde if a strong base is used in the absence of an enolizable ketone, and incompletely hydrolyzed intermediates. Careful control of reaction conditions and purification of intermediates can minimize the formation of these by-products.
Troubleshooting Guides
Guide 1: Low Yield in Erlenmeyer-Plöchl Synthesis
This guide provides a step-by-step approach to troubleshooting low yields in the synthesis of this compound via the Erlenmeyer-Plöchl reaction.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of azlactone intermediate | Poor quality of reagents | - Ensure 2-nitrobenzaldehyde is pure and free from the corresponding carboxylic acid. - Use freshly prepared or high-purity N-acylglycine (e.g., hippuric acid). - Ensure acetic anhydride is anhydrous. |
| Suboptimal reaction temperature | - The reaction to form the azlactone is often heated. Optimize the temperature; too low may result in a slow reaction, while too high could lead to decomposition of the azlactone.[4] | |
| Incorrect stoichiometry | - Ensure the correct molar ratios of reactants are used. An excess of acetic anhydride is typically employed. | |
| Inefficient mixing | - Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Low yield of final amino acid | Incomplete hydrolysis of the azlactone | - The hydrolysis step requires a strong acid or base. Ensure complete conversion by monitoring the reaction by TLC or HPLC. |
| Inefficient reduction of the nitro group | - The choice of reducing agent (e.g., catalytic hydrogenation, metal/acid reduction) is critical. Ensure the catalyst is active and the reaction conditions are optimal. | |
| Product loss during workup and purification | - Optimize extraction and crystallization procedures to minimize loss of the product. |
Experimental Protocols
Protocol 1: Erlenmeyer-Plöchl Synthesis of (Z)-4-(2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one
This protocol is adapted from a similar synthesis using p-nitrobenzaldehyde and provides a starting point for optimization.[8]
Materials:
-
2-Nitrobenzaldehyde
-
Hippuric acid
-
Sodium acetate (anhydrous)
-
Acetic anhydride
-
Ethanol
Procedure:
-
In a flask, create a mixture of 2-nitrobenzaldehyde (1 equivalent), hippuric acid (1 equivalent), and anhydrous sodium acetate (1 equivalent).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Carefully spread the mixture as a thin layer on the walls of the flask.
-
Heat the flask in a boiling water bath (100 °C) for 15-30 minutes. The mixture should turn a light yellow color.
-
After cooling, the solidified product is washed with ethanol to remove unreacted starting materials and by-products.
-
The crude (Z)-4-(2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Subsequent Steps: The resulting azlactone needs to be subjected to reduction (to convert the nitro group to an amino group and reduce the double bond) and hydrolysis (to open the oxazolone ring) to yield this compound. These steps typically involve catalytic hydrogenation (e.g., H₂/Pd-C) followed by acid or base hydrolysis.
Protocol 2: Separation of Nitrophenylalanine Isomers by HPLC
This is a general guideline for developing an HPLC method for the separation of o-, m-, and p-nitrophenylalanine.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Columns and Mobile Phases:
-
Reversed-Phase Chromatography: A C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA).[9]
-
Chiral Chromatography: For separating enantiomers of each isomer, a chiral stationary phase is necessary. Columns based on cyclodextrins or macrocyclic antibiotics have been shown to be effective for separating amino acid enantiomers.[5][6]
Method Development:
-
Start with a broad gradient to determine the approximate elution times of the isomers.
-
Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation.
-
For chiral separations, screen different chiral columns and mobile phase systems (normal-phase, reversed-phase, or polar organic mode) to find the optimal conditions.
Data Presentation
Table 1: Comparison of Reaction Conditions for Erlenmeyer-Plöchl Synthesis of Substituted Benzaldehyde Azlactones
| Benzaldehyde Derivative | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrobenzaldehyde | Sodium Acetate | Acetic Anhydride | 100 | 0.25 | 97 | [8] |
| Benzaldehyde | Sodium Acetate | Acetic Anhydride | 100 | 1 | 85 | [1] |
| 4-Chlorobenzaldehyde | Sodium Acetate | Acetic Anhydride | 100 | 1 | 90 | [1] |
| 2-Nitrobenzaldehyde | Sodium Acetate | Acetic Anhydride | 100 | TBD | TBD | - |
| TBD: To be determined through optimization experiments. |
Visualizations
Caption: Experimental workflows for the two primary synthesis routes of this compound.
Caption: A logical troubleshooting workflow for addressing low yields in the Erlenmeyer-Plöchl synthesis.
References
- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
challenges in working with photocleavable amino acids
Welcome to the technical support center for photocleavable amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of these powerful tools in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are photocleavable amino acids and why are they used?
A1: Photocleavable amino acids, also known as photolabile or photo-caging amino acids, are modified amino acids that contain a light-sensitive protecting group. This protecting group can be removed upon irradiation with light of a specific wavelength, allowing for the precise spatial and temporal control over the activation or release of a peptide or protein.[1][2] This property is highly valuable in various fields, including cell biology, neuroscience, and drug delivery, for studying dynamic biological processes.[1][2]
Q2: What are the most common types of photocleavable protecting groups (PPGs)?
A2: The most widely used photocleavable protecting groups are based on the o-nitrobenzyl (oNB) moiety.[3] Variations of this structure, such as those with methoxy substitutions on the aromatic ring (e.g., 6-nitroveratryl, NVOC), have been developed to fine-tune the absorption wavelength and cleavage efficiency.[4] Coumarin-based PPGs are another important class, offering advantages like increased quantum yields and fluorescence upon cleavage.[5][6]
Q3: What factors influence the efficiency of photocleavage?
A3: The efficiency of photocleavage is primarily determined by two factors: the molar attenuation coefficient (ε) at the irradiation wavelength and the photolysis quantum yield (QY).[1][7] The molar attenuation coefficient reflects the ability of the molecule to absorb light, while the quantum yield represents the efficiency of the absorbed photon in inducing the cleavage reaction.[1][7] Other factors include the irradiation wavelength and intensity, duration of exposure, solvent, pH, and the local microenvironment of the photocleavable amino acid within the peptide or protein.[8][9][10]
Q4: How can I monitor the progress of my photocleavage reaction?
A4: Several analytical techniques can be used to monitor photocleavage. High-Performance Liquid Chromatography (HPLC) is commonly used to separate the cleaved products from the starting material and any byproducts, allowing for quantification of the cleavage yield. Mass spectrometry (MS) is invaluable for confirming the identity of the cleavage products.[11][12] For some photocleavable groups, like coumarins, the cleavage event is accompanied by a change in fluorescence, which can be monitored in real-time.[5][6]
Troubleshooting Guide
This guide addresses common challenges encountered when working with photocleavable amino acids and provides systematic approaches to resolve them.
Problem 1: Low or Incomplete Photocleavage Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Irradiation Wavelength | Ensure the wavelength of your light source matches the maximum absorption wavelength (λmax) of the photocleavable protecting group. Using a wavelength on the shoulder of the absorption peak will result in lower efficiency. |
| Insufficient Light Intensity or Duration | Increase the intensity of the light source or the irradiation time. Be cautious of potential photodamage to your sample with prolonged exposure to high-energy light.[8] |
| Low Quantum Yield (QY) of the PPG | The inherent quantum yield of the protecting group might be low. Consider switching to a photocleavable amino acid with a higher reported QY. Recent research has focused on strategies to engineer PPGs with increased QY.[2][5][7] |
| Solvent Effects | The polarity and pH of the solvent can influence the cleavage mechanism and efficiency.[9] For instance, basic pH can sometimes favor undesirable side reactions.[9] It is advisable to perform pilot experiments to optimize the buffer conditions. |
| Local Environment Effects | The amino acids surrounding the photocleavable residue can impact cleavage efficiency.[11] If possible, redesign your peptide to place the photocleavable amino acid in a more exposed or flexible region. |
Problem 2: Formation of Undesired Side Products
Possible Causes & Solutions
| Cause | Recommended Action |
| Intramolecular Reactions | Reactive intermediates generated during photolysis can react with nearby nucleophilic side chains (e.g., amines, thiols), leading to cyclization or other modifications.[9][11] |
| Photodegradation of the Peptide/Protein | Prolonged exposure to UV light can cause damage to other amino acid residues, particularly tryptophan and tyrosine.[13] Use the lowest effective light dose and consider using longer wavelength photocleavable groups (>350 nm) to minimize cell or sample damage.[14] |
| Reaction with Solvent or Buffer Components | Components in your reaction buffer, such as primary amines or thiols (e.g., DTT), can sometimes react with the photogenerated intermediates.[9] If suspected, switch to a buffer free of these components during photolysis. Interestingly, in some cases, additives like DTT have been shown to reduce side reactions and improve cleavage yield.[9] |
Problem 3: Poor Solubility or Aggregation of the Peptide/Protein
Possible Causes & Solutions
| Cause | Recommended Action |
| Hydrophobicity of the Photocleavable Group | Some photocleavable protecting groups are hydrophobic and can decrease the overall solubility of the peptide or protein. |
| Conformational Changes Upon Cleavage | The removal of the protecting group can lead to a change in the peptide's conformation, potentially exposing hydrophobic patches and causing aggregation. |
| Aggregation During Irradiation | Localized heating from the light source can sometimes induce aggregation. |
For all the above causes, consider optimizing the buffer conditions by including solubility-enhancing agents like mild detergents or adjusting the pH and ionic strength. Performing the irradiation at a lower temperature may also help mitigate aggregation.[15]
Quantitative Data Summary
The following table summarizes key photophysical properties of commonly used photocleavable protecting groups. This data can help in selecting the appropriate photocleavable amino acid for your application.
| Photocleavable Group | Typical λmax (nm) | Molar Attenuation Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes |
| o-Nitrobenzyl (NB) | ~280-320 | ~5,000 | 0.01 - 0.1 | The classical PPG, but requires UV light.[3] |
| 6-Nitroveratryl (NV) | ~350 | ~4,500 | 0.001 - 0.05 | Red-shifted absorption compared to NB.[4] |
| Coumarin-based | ~350-400 | >10,000 | 0.1 - 0.8 | Often fluorescent upon cleavage, higher QY.[5][6] |
| 2-Nitrophenylalanine (NPA) | ~365 | - | ~0.07 | Can be genetically encoded.[11] |
Note: The exact values can vary depending on the specific molecular structure and the solvent.
Experimental Protocols
General Protocol for Photocleavage of a Peptide in Solution
-
Sample Preparation: Dissolve the peptide containing the photocleavable amino acid in a suitable buffer. The concentration will depend on the specific experiment, but a typical starting point is in the micromolar to low millimolar range. Ensure the buffer components are compatible with the photocleavage reaction (see Troubleshooting Guide).
-
Actinometry (Optional but Recommended): To ensure reproducible results, it is advisable to determine the light intensity of your setup using a chemical actinometer, such as 2-nitrobenzaldehyde.[11]
-
Irradiation:
-
Transfer the peptide solution to a suitable container (e.g., a quartz cuvette).
-
Irradiate the sample with a light source emitting at the desired wavelength (e.g., a mercury arc lamp with appropriate filters or a laser).[11]
-
The irradiation time will need to be optimized for your specific peptide and setup. It is recommended to take aliquots at different time points to determine the optimal exposure time.
-
-
Analysis:
-
Analyze the irradiated samples and a non-irradiated control by reverse-phase HPLC to monitor the disappearance of the starting material and the appearance of the cleaved product.
-
Collect the fractions corresponding to the starting material and products and confirm their identity by mass spectrometry.
-
Visualizations
General Workflow for a Photocleavage Experiment
References
- 1. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 9. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novor.cloud [novor.cloud]
- 13. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 14. azom.com [azom.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
improving the efficiency of photolysis for "2-Amino-3-(2-nitrophenyl)propanoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photolysis of 2-Amino-3-(2-nitrophenyl)propanoic acid, a caged amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for the photolysis of this compound?
A1: The optimal wavelength for photolysis of o-nitrobenzyl derivatives, including this compound, is typically in the near-UV range, between 350-365 nm.[1][2] While photolysis can be achieved at other wavelengths, such as 405 nm, the efficiency may be lower.[3] Using longer wavelengths like 365 nm is often preferred in biological systems to minimize potential tissue damage.[1]
Q2: How can I improve the uncaging efficiency of my experiment?
A2: Several factors can influence the efficiency of photolysis:
-
Light Source: A UV laser is an excellent choice as it provides a powerful and collimated light beam, allowing for precise focusing on the sample.[2]
-
Substituents: The chemical structure of the caged compound plays a crucial role. For instance, introducing a methyl group at the benzylic position of o-nitrobenzyl compounds has been shown to significantly increase the cleavage kinetics.[1]
-
Leaving Group: The nature of the molecule being released (the leaving group) affects the quantum yield of the reaction. The efficiency of release is correlated with the stabilization of the o-nitrobenzyl-type radicals formed during the reaction.[4][5]
-
Concentration: Be mindful of the concentration of the caged compound. High concentrations can lead to "inner-filtering," where the solution absorbs too much light at the surface, preventing efficient photolysis throughout the sample.[3][6]
Q3: What are the common byproducts of the photolysis of this compound, and are they toxic?
A3: The primary byproduct of the photolysis of o-nitrobenzyl compounds is typically an o-nitrosobenzaldehyde derivative.[7] In the case of a similar compound, o-nitrophenylethyl tosylate, the byproducts were identified as o-nitrosoacetophenone and p-toluene sulfonic acid.[1] These byproducts can potentially be biologically active and may interfere with your experiment. It is crucial to run control experiments to assess the effects of the byproducts and the light flash itself on your system. The primary photoproduct, o-nitrosobenzaldehyde, can be unstable and may decompose to form oligomers.[7]
Q4: How can I monitor the progress of the photolysis reaction?
A4: The progress of the photolysis reaction can be monitored using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method to separate and quantify the remaining caged compound and the released product over time.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-resolved NMR spectroscopy can be used to follow the photochemical decomposition of the molecule.[8]
-
UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum can indicate the conversion of the starting material to the photoproducts.[1][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no uncaging of the amino acid | - Inefficient light source (low power, incorrect wavelength).- Concentration of the caged compound is too high (inner-filtering).- The quantum yield of the specific caged compound is inherently low. | - Use a focused UV laser with a wavelength between 350-365 nm.[1][2]- Optimize the concentration of the caged compound; lower concentrations can lead to faster decomposition.[8]- If possible, consider using a derivative with substituents that enhance the cleavage kinetics, such as a methyl group on the benzylic position.[1] |
| Observed cellular toxicity or off-target effects | - The light source is causing photodamage to the cells.- The photolysis byproducts are biologically active.- The caged compound itself is not completely inert before photolysis. | - Minimize exposure time and use the lowest effective light intensity. Consider using longer wavelengths (e.g., 365 nm) which are generally less damaging to biological tissues.[1]- Perform control experiments by exposing the cells to the light source alone and to the expected byproducts to assess their effects.- Test the caged compound on the biological system in the dark to ensure it has no agonist or antagonist activity.[6] |
| Inconsistent results between experiments | - Fluctuation in the light source power.- Evaporation of small sample droplets during irradiation.- Inaccurate determination of the concentration change. | - Calibrate the light source regularly to ensure consistent output.- When working with small droplets, cover them with a thin film of mineral oil to prevent evaporation.- Use an internal standard (a marker molecule whose concentration doesn't change with photolysis) for accurate quantification, especially when using HPLC. |
Quantitative Data
Table 1: Factors Influencing Photolysis Decomposition Rate of o-Nitrobenzyl Derivatives.
| Parameter | Observation | Reference Compound(s) | Citation |
| Light Intensity (at 365 nm) | Decomposition rate increases with higher light intensity. | O-1-o-nitrophenylethyl O',O''-diethyl phosphate | [1] |
| 78% decomposition at 1.6 mW/cm² (60 min) | |||
| 40% decomposition at 0.3 mW/cm² (60 min) | |||
| Initial Concentration | Lower starting concentrations lead to faster decomposition. | An o-nitrobenzyl ester | [8] |
| Leaving Group Acidity | Photolysis rate increases as the pKa of the leaving ester group decreases. | Various o-nitrobenzyl esters | [8] |
Table 2: Reported Quantum Yields for Photolysis of Related Compounds.
| Compound/Protecting Group | Quantum Yield (Φ) | Wavelength | Citation |
| o-Nitrobenzyl derivatives (general) | 0.1 - 1% (one-photon excitation) | Not specified | [10] |
| Peptide with 2-nitrophenylalanine | 0.07 ± 0.01 | 365 nm | [11] |
Experimental Protocols
Protocol 1: General Procedure for Photolysis of this compound
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., buffer for biological experiments, or an organic solvent like acetonitrile for analytical studies). The optimal concentration should be determined empirically to avoid inner-filtering effects.
-
Light Source Setup:
-
Use a UV light source, such as a mercury arc lamp or a UV laser, capable of emitting in the 350-365 nm range.
-
Focus the light beam onto the sample. For microscopic applications, the light can be directed through the microscope's optical path.
-
-
Irradiation:
-
Expose the sample to the UV light for a predetermined duration. The duration will depend on the light intensity, the quantum yield of the compound, and the desired extent of uncaging.
-
For kinetic studies, withdraw aliquots at different time points.
-
-
Analysis:
-
Analyze the irradiated sample and aliquots using a suitable analytical method such as HPLC, NMR, or UV-Vis spectroscopy to determine the concentration of the released amino acid and the remaining caged compound.
-
Protocol 2: Monitoring Photolysis by HPLC
-
Prepare a Calibration Curve: Prepare a series of standard solutions of both the caged this compound and the expected free amino acid. Inject these standards into the HPLC to generate calibration curves.
-
Sample Analysis:
-
Inject the irradiated sample into the HPLC system.
-
Use a suitable mobile phase and column to achieve good separation between the caged compound, the free amino acid, and any byproducts. A common mobile phase for similar compounds is a mixture of acetonitrile and 1% trifluoroacetic acid in water.[1]
-
-
Quantification:
-
Identify the peaks corresponding to the caged and uncaged compounds by their retention times.
-
Quantify the amount of each compound by integrating the peak areas and comparing them to the calibration curves.
-
Visualizations
Caption: Experimental workflow for the photolysis of this compound.
Caption: Troubleshooting logic for low photolysis efficiency.
Caption: Simplified reaction pathway for o-nitrobenzyl photolysis.
References
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
reducing side reactions during the uncaging of nitrophenyl compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrophenyl-caged compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions during your uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when uncaging nitrophenyl compounds?
A1: The photolysis of o-nitrobenzyl-based caging groups primarily generates two reactive byproducts: an o-nitrosoarene (such as o-nitrosobenzaldehyde or an o-nitrosoacetophenone derivative depending on the specific cage) and a proton (H⁺)[1].
-
o-Nitrosoarenes: These are highly reactive electrophiles that can readily form covalent adducts with nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. This can lead to off-target effects and cellular toxicity.
-
Proton Release: The release of a proton for every molecule of uncaged compound can lead to localized changes in pH. In poorly buffered solutions, this can alter the activity of pH-sensitive proteins and enzymes.
Q2: How can I minimize the impact of these side reactions on my experiment?
A2: There are two main strategies to mitigate the effects of these byproducts:
-
Scavenging the Reactive Byproducts: Include nucleophilic "scavenger" molecules in your experimental buffer to react with and neutralize the electrophilic o-nitrosoarene byproducts before they can interact with your biological sample.
-
Controlling the Experimental Environment: Maintain a well-buffered solution to counteract the effects of proton release.
Q3: What are the recommended scavengers for o-nitrosoarene byproducts?
A3: Thiol-containing compounds are the most effective scavengers for o-nitrosoarenes. The most commonly used and recommended scavengers are:
-
Glutathione (GSH): As a major intracellular antioxidant, GSH is a biologically compatible and efficient scavenger of reactive electrophiles.[2] It reacts with nitroso compounds to form sulfinamide and N-hydroxy-sulfonamide adducts, effectively neutralizing them.[2]
-
Dithiothreitol (DTT): DTT is a strong reducing agent that can also effectively scavenge o-nitrosoarenes. It is particularly useful in cell-free systems.
Q4: What concentrations of scavengers should I use?
A4: The optimal concentration of a scavenger depends on the concentration of the caged compound and the intensity of the uncaging light. However, here are some general guidelines:
| Scavenger | Recommended Concentration Range | Notes |
| Glutathione (GSH) | 1-10 mM | Biologically compatible and suitable for both in vitro and cellular experiments. |
| Dithiothreitol (DTT) | 1-10 mM | Effective for general scavenging. Higher concentrations (up to 100 mM) can be used for complete reduction of disulfides but may interfere with protein function.[3] A lower concentration of 100 µM has been reported to prevent unwanted disulfide bond formation without affecting existing ones in specific proteins. |
It is always recommended to perform control experiments to determine the optimal scavenger concentration for your specific system, ensuring it does not interfere with your biological measurements.
Troubleshooting Guide
Problem 1: I am observing off-target effects or a decrease in cell viability after uncaging.
-
Possible Cause: The reactive o-nitrosoarene byproduct is likely modifying critical proteins in your sample.
-
Solution:
-
Introduce a Scavenger: Add glutathione (GSH) or dithiothreitol (DTT) to your experimental buffer at a recommended starting concentration of 5 mM.
-
Optimize Scavenger Concentration: Titrate the scavenger concentration to find the lowest effective dose that minimizes off-target effects without impacting your experimental results.
-
Consider a Different Caged Compound: Some modified nitrophenyl cages are designed to have less reactive byproducts. For example, the introduction of a methyl group at the benzylic carbon can reduce the reactivity of the resulting nitroso ketone.
-
Problem 2: My results are inconsistent, or I see a pH-dependent effect after uncaging.
-
Possible Cause: The release of protons during photolysis is altering the local pH of your solution.
-
Solution:
-
Increase Buffer Capacity: Ensure your experimental medium has sufficient buffering capacity to absorb the released protons. Consider using a stronger buffer or increasing its concentration. Common biological buffers like HEPES or MOPS at concentrations of 20-50 mM are often sufficient.
-
Monitor pH: If possible, monitor the pH of your bulk solution before and after uncaging to confirm that it remains stable.
-
Problem 3: The uncaging efficiency seems low, requiring high light intensity which may be causing photodamage.
-
Possible Cause: The quantum yield of your caged compound may be low, or the wavelength of your light source may not be optimal.
-
Solution:
-
Optimize Wavelength: Ensure your light source's wavelength is well-matched to the absorption maximum of your nitrophenyl compound (typically in the near-UV range of 340-365 nm).
-
Choose a More Efficient Cage: Different nitrophenyl derivatives have different quantum yields. Consult the literature or manufacturer's data to select a compound with a higher quantum yield if available.
-
Control for Phototoxicity: Always perform control experiments with your light source at the intended intensity and duration on your biological sample in the absence of the caged compound to rule out direct photodamage.
-
Experimental Protocols
Protocol 1: Quantification of o-Nitrosobenzaldehyde Scavenging by Glutathione using HPLC
This protocol allows for the quantitative analysis of the reaction between the byproduct o-nitrosobenzaldehyde and the scavenger glutathione.
Materials:
-
o-Nitrobenzaldehyde (as a precursor to generate o-nitrosobenzoic acid upon photolysis, which serves as a proxy for the nitrosoarene byproduct)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mM solution of o-nitrobenzaldehyde in PBS.
-
Prepare a 10 mM stock solution of GSH in PBS.
-
In a quartz cuvette, mix the o-nitrobenzaldehyde solution with GSH to achieve a final GSH concentration of 5 mM. Prepare a control sample with o-nitrobenzaldehyde only.
-
-
Photolysis:
-
Expose the samples to a 365 nm UV lamp for a defined period (e.g., 5, 10, 20 minutes). The duration should be optimized based on the lamp intensity and the desired conversion.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient to 95% B
-
25-30 min: 95% B
-
30-35 min: Linear gradient to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 254 nm and 280 nm.
-
Inject 20 µL of the photolyzed samples onto the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of o-nitrobenzaldehyde and the appearance of new peaks corresponding to the GSH adducts. The photoconversion of o-nitrobenzaldehyde to o-nitrosobenzoic acid can be monitored by observing the appearance of the corresponding peak.[4] The reduction in the expected byproduct peak in the presence of GSH compared to the control indicates the scavenging efficiency.
-
Visualizations
Caption: Uncaging pathway and potential side reactions.
Caption: Troubleshooting workflow for uncaging side reactions.
Caption: Potential interference of nitrosoarenes with signaling pathways.
References
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione revisited: a better scavenger than previously thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
troubleshooting guide for "2-Amino-3-(2-nitrophenyl)propanoic acid" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-(2-nitrophenyl)propanoic acid. This compound is a photolabile "caged" amino acid, designed to release the active amino acid upon exposure to UV light. This property makes it a valuable tool for spatiotemporal control in various biological experiments, particularly in neuroscience.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a "caged" amino acid. The ortho-nitrobenzyl group acts as a photolabile protecting group, rendering the amino acid biologically inactive. Upon irradiation with UV light, the protecting group is cleaved, releasing the active amino acid with precise spatial and temporal control. This is particularly useful in studying processes like synaptic transmission in neuroscience.[1][2]
Q2: What is the mechanism of photocleavage for the ortho-nitrobenzyl protecting group?
A2: The photocleavage of the 2-nitrobenzyl protecting group proceeds via a Norrish Type II intramolecular rearrangement. Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected amino acid and forms a 2-nitrosobenzaldehyde byproduct.[3][4]
Q3: What wavelength of light is optimal for uncaging this compound?
A3: Ortho-nitrobenzyl protected compounds are typically cleaved using UV light in the range of 300-365 nm.[3] The optimal wavelength should ideally match the absorption maximum of the 2-nitrobenzyl chromophore to maximize the efficiency of photolysis while minimizing potential photodamage to biological samples. It is recommended to determine the absorption spectrum of your specific caged compound to identify the λmax.
Q4: What are the expected byproducts of the photocleavage reaction, and are they toxic?
A4: The primary byproduct of the photocleavage of a 2-nitrobenzyl protecting group is 2-nitrosobenzaldehyde.[3] While generally considered biologically inert in many experimental systems, it is crucial to perform control experiments to ensure that the photolysis byproducts themselves do not elicit a biological response. In some cases, the nitrosobenzaldehyde can undergo further reactions, such as dimerization to form azobenzene compounds.[5]
Q5: How stable is this compound in solution?
A5: The stability of caged compounds like this compound can be influenced by factors such as pH and temperature. Some caged compounds can undergo slow hydrolysis in aqueous solutions. For instance, 2-methoxy-5-nitrophenyl glycine ester shows a hydrolysis half-life of 6.1 minutes at pH 7.1.[6][7] It is advisable to prepare fresh solutions for experiments and to store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation. The stability in your specific biological buffer should be empirically determined if long incubation times are required.
Troubleshooting Guide
Problem 1: Inefficient or Incomplete Uncaging of the Amino Acid
| Potential Cause | Suggested Solution |
| Incorrect Wavelength of Light | Verify the absorption spectrum of your this compound solution and ensure your light source is emitting at or near the absorption maximum (typically 300-365 nm for ortho-nitrobenzyl groups). |
| Insufficient Light Intensity or Duration | Increase the intensity of the light source or the duration of the light pulse. Be cautious of potential photodamage to your biological sample with excessive light exposure. Calibrate the light dose to achieve the desired level of uncaging. |
| Low Quantum Yield | The quantum yield is an intrinsic property of the caged compound. If it is inherently low, consider using a different photolabile protecting group with a higher reported quantum yield for your amino acid. |
| Suboptimal pH | The rate of release for some caged compounds can be pH-dependent. Consult the literature for your specific caging group to determine if its photolysis is pH-sensitive and adjust your buffer conditions accordingly. |
| Solution Turbidity or Absorption | Ensure your experimental solution is clear. Turbidity can scatter the uncaging light, reducing its effective intensity. Other components in the medium might also absorb at the uncaging wavelength. |
Problem 2: Observed Biological Effect in the Absence of Light or Unexpected Side Effects
| Potential Cause | Suggested Solution |
| Hydrolysis of the Caged Compound | The caged compound may be hydrolyzing, leading to a background level of the active amino acid. Prepare fresh solutions before each experiment and minimize the time the compound spends in aqueous buffer at room temperature. |
| Biological Activity of the Caged Compound | Although designed to be inert, the caged compound itself might have some unexpected biological activity. Perform control experiments where the caged compound is applied without photolysis to assess any baseline effects. |
| Toxicity of Photolysis Byproducts | The 2-nitrosobenzaldehyde byproduct or other secondary products could be causing a biological response. Conduct control experiments by irradiating a solution without the caged compound and a solution containing only the expected byproducts to test for their effects. |
| Photodamage to the Sample | The UV light used for uncaging can be damaging to cells and tissues. Minimize the light exposure to the lowest effective dose. Include a "light-only" control where the sample is irradiated in the absence of the caged compound. |
Problem 3: Difficulty in Synthesizing or Purifying this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. |
| Side Reactions | The nitro group can be sensitive to certain reagents. Ensure that the reaction conditions are compatible with the nitrobenzyl moiety. Common side reactions in peptide synthesis, such as racemization or the formation of byproducts, should be considered. |
| Purification Challenges | The product may co-elute with starting materials or byproducts during chromatography. Experiment with different solvent systems for column chromatography or consider alternative purification methods like recrystallization or preparative HPLC. |
| Instability During Workup or Purification | The compound might be sensitive to pH or temperature changes during the workup and purification steps. Perform these steps at low temperatures if necessary and avoid strongly acidic or basic conditions unless required by the protocol. |
Quantitative Data
The efficiency of photocleavage is quantified by the quantum yield (Φ), which is the fraction of molecules that undergo photoreaction per photon absorbed. Below is a table summarizing the quantum yields for various caged amino acids with different photolabile protecting groups.
| Caged Amino Acid | Photolabile Protecting Group | Wavelength (nm) | Quantum Yield (Φ) |
| γ-O-(α-Carboxy-2-nitrobenzyl)glutamate | α-Carboxy-2-nitrobenzyl (CNB) | 308 | 0.14[8] |
| 2-Methoxy-5-nitrophenyl glycine ester | 2-Methoxy-5-nitrophenyl | 308 or 337 | 0.2[6][7] |
| α-Carboxy-2-nitrobenzyl-caged glycine | α-Carboxy-2-nitrobenzyl (CNB) | 308 | 0.38[9] |
| 4-Carboxymethoxy-5,7-dinitroindolinyl-glutamate (CDNI-Glu) | 4-Carboxymethoxy-5,7-dinitroindolinyl | 350 | ~0.5[10] |
| MNI-caged glutamate | 4-Methoxy-7-nitroindolinyl | Near-UV | 0.065–0.085[11] |
| DECM-caged glycine | 7-(diethylamino)coumarin | ≥400 | 0.12 ± 0.01[12] |
Experimental Protocols
Protocol 1: Synthesis of a 2-Nitrobenzyl Protected Amino Acid (General Procedure)
This protocol provides a general method for the protection of an amino acid with a 2-nitrobenzyl group. Specific reaction conditions may need to be optimized for this compound.
Materials:
-
Amino acid
-
2-Nitrobenzyl bromide
-
Base (e.g., sodium bicarbonate, triethylamine)
-
Solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)
Procedure:
-
Dissolve the amino acid in an appropriate solvent containing a base.
-
Add 2-nitrobenzyl bromide to the solution. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, perform an aqueous workup to remove the base and other water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for Photocleavage (Uncaging)
This protocol outlines the general steps for releasing an amino acid from its 2-nitrobenzyl cage in a biological experiment.
Materials:
-
Stock solution of this compound (dissolved in a suitable solvent like DMSO, then diluted in buffer)
-
Biological sample (e.g., cell culture, brain slice)
-
UV light source (e.g., mercury arc lamp, laser) with a filter for the desired wavelength (e.g., 365 nm)
-
Experimental buffer
Procedure:
-
Prepare a working solution of the caged amino acid in the experimental buffer. The final concentration will depend on the specific experiment and the quantum yield of the compound.
-
Equilibrate the biological sample with the solution containing the caged compound. This can be done by perfusion or direct application.
-
Position the sample under the light source. If using a microscope, focus the light on the specific area of interest.
-
Deliver a light pulse of a defined duration and intensity to the sample.
-
Record the biological response (e.g., changes in membrane potential, ion channel activity, or downstream signaling events).
-
Controls:
-
Perform the experiment with the caged compound but without light exposure to check for any effects of the caged compound itself.
-
Expose the sample to the same light pulse in the absence of the caged compound to control for any light-induced artifacts.
-
If possible, apply the expected photolysis byproducts to the sample to test for their biological activity.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Photocleavage mechanism of a 2-nitrobenzyl caged amino acid.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Using caged glutamate to study synaptic transmission.
References
- 1. Probing Single Synapses via the Photolytic Release of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photolysis of a protecting group for the carboxyl function of neurotransmitters within 3 microseconds and with product quantum yield of 0.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolysis of a protecting group for the carboxyl function of neurotransmitters within 3 microseconds and with product quantum yield of 0.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 12. Coumarin-caged glycine that can be photolyzed within 3 microseconds by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of "2-Amino-3-(2-nitrophenyl)propanoic acid" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-3-(2-nitrophenyl)propanoic acid" in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for "this compound" and its solutions?
A1: Proper storage is crucial to maintain the integrity of "this compound". For the solid powder, long-term storage at -20°C for up to three years or at 4°C for up to two years is recommended.[1][2][3][4][5] Once in solution, it is significantly less stable. Stock solutions should be stored at -80°C for a maximum of six months, or at -20°C for up to one month.[1][3][4][6] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][3][4]
Q2: I am having trouble dissolving "this compound" in aqueous buffers. What can I do?
A2: "this compound" has limited solubility in neutral aqueous solutions. To improve solubility, it is recommended to adjust the pH of the solution to 9 or 10 using 1 M NaOH.[1][3][4][6] The use of sonication and gentle warming can also aid in dissolution.[6] For in vivo studies, co-solvents such as DMSO, PEG300, and Tween 80 can be used to prepare suitable formulations.[2]
Q3: My experimental results are inconsistent when using older solutions of "this compound". What could be the cause?
A3: Inconsistent results are often indicative of compound degradation. Solutions of similar compounds, such as 2-Amino-3-(2-chlorophenyl)propanoic acid, are known to be unstable.[7] It is highly recommended to use freshly prepared solutions for experiments to ensure reproducibility. If you suspect degradation, it is advisable to prepare a new stock solution from the solid compound.
Q4: Are there any known degradation pathways for "this compound" in solution?
A4: While specific degradation pathways for "this compound" are not well-documented in the provided search results, nitro-aromatic compounds can be susceptible to reduction of the nitro group, particularly in the presence of reducing agents or under certain biological conditions. Additionally, amino acids can undergo various reactions such as oxidation or racemization, especially with changes in pH, temperature, or exposure to light. The photostability of molecules can be influenced by nearby amino acid residues, though specific data for this compound is not available.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low biological activity or inconsistent assay results. | Compound degradation in solution. | Prepare fresh solutions before each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store stock solutions at -80°C for no longer than 6 months.[1][3][4][6] |
| Precipitate forms in the solution upon storage. | Poor solubility or compound degradation leading to insoluble byproducts. | Ensure the pH of aqueous solutions is adjusted to 9-10 for complete dissolution.[1][3][4][6] If a precipitate forms in a previously clear solution, it is likely a sign of degradation, and the solution should be discarded. |
| Color change observed in the solution. | Decomposition of the compound. The nitro group can be involved in reactions that produce colored byproducts. | Discard the solution. Prepare a fresh solution and protect it from light and extreme temperatures. |
| Difficulty dissolving the compound. | The compound is in its zwitterionic or free acid form, which has low aqueous solubility. | Adjust the pH of the solvent to the alkaline range (pH 9-10) with NaOH.[1][3][4][6] Use of an ultrasonic bath or gentle warming can also be beneficial.[6] For non-aqueous or in vivo applications, consider solvents like DMSO.[2] |
Experimental Protocols
Preparation of an Aqueous Stock Solution (10 mM)
-
Weigh out the required amount of "this compound" (Molecular Weight: 210.19 g/mol ).
-
Add a portion of the desired aqueous buffer (e.g., PBS, Tris).
-
Slowly add 1 M NaOH dropwise while vortexing until the solid dissolves. Monitor the pH to ensure it reaches approximately 9-10.
-
If necessary, place the solution in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Once fully dissolved, add the remaining buffer to reach the final desired volume.
-
For sterile applications, filter the solution through a 0.22 µm filter.[1][3][6]
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid (3-nitro-D-phenylalanine) | Amino Acid Derivatives | 169530-97-6 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (3-nitro-L-phenylalanine) | Amino Acid Derivatives | 19883-74-0 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-3-(2-nitrophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-3-(2-nitrophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for purifying crude this compound after synthesis?
A1: A common and effective method for the initial purification of this compound is through precipitation by pH adjustment. The crude product, synthesized from o-nitrobenzaldehyde, malonic acid, and ammonium formate, is typically worked up by washing with an organic solvent like ethyl acetate to remove non-polar impurities. Subsequently, adjusting the pH of the aqueous solution to around 4.2 with a base, such as a 50% potassium hydroxide solution, will cause the desired product to precipitate out as a solid.[1] This solid can then be collected by vacuum filtration.
Q2: My purified product is a yellow solid. Is this expected?
A2: Yes, it is common for the purified this compound to be a yellow solid.[1] The color is attributed to the nitrophenyl group in the molecule.
Q3: What are some potential impurities I should be aware of during the synthesis and purification?
A3: While specific impurities can vary based on reaction conditions, potential contaminants could include unreacted starting materials (o-nitrobenzaldehyde, malonic acid), and side-products from the reaction. Given the synthesis involves a multi-component reaction, the formation of various condensation products is possible. Inadequate washing with ethyl acetate may also leave organic residues in the final product.
Q4: Can I use recrystallization for further purification?
A4: Recrystallization is a viable technique for enhancing the purity of this compound. The choice of solvent is crucial. Given the polar nature of the amino acid and the aromatic ring, polar solvents or solvent mixtures are likely to be effective. Water or ethanol-water mixtures are good starting points for recrystallization of amino acids.
Q5: Is chromatographic purification an option for this compound?
A5: Yes, chromatographic methods can be employed for high-purity requirements. For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be used. For preparative purification, column chromatography with a suitable stationary phase (like silica gel) and a polar eluent system would be appropriate. Chiral HPLC can be used for the separation of enantiomers if a specific stereoisomer is desired.[2]
Troubleshooting Guides
Crystallization/Precipitation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Precipitated Product | Incomplete precipitation due to incorrect pH. | Carefully monitor the pH during the addition of the base. Ensure the final pH is accurately adjusted to the optimal point for precipitation (around 4.2).[1] |
| Product remains dissolved in the aqueous phase. | After filtration, you can try to concentrate the mother liquor and cool it to induce further precipitation. | |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the temperature is too high. | Redissolve the oil by heating and adding a small amount of additional solvent. Allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also promote crystallization. |
| Precipitate is Gummy or Sticky | Presence of impurities that inhibit crystal formation. | Wash the crude product thoroughly with a suitable organic solvent (e.g., ethyl acetate) before precipitation to remove non-polar impurities.[1] Consider a preliminary purification step like a charcoal treatment of the solution before precipitation. |
| Product is Contaminated with Starting Materials | Incomplete reaction or insufficient washing. | Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC). Optimize the washing steps of the crude product. |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol is adapted from the synthesis of the similar compound 3-Amino-3-(2-nitrophenyl)propanoic acid.[1]
-
Dissolution of Crude Product: Following the initial synthesis, if the crude product is in an acidic aqueous solution, proceed to the next step. If it is a solid, dissolve it in a minimal amount of dilute acid.
-
Organic Wash: Transfer the aqueous solution to a separatory funnel and wash twice with ethyl acetate (2 x 25 mL for a reaction scale starting with ~20g of o-nitrobenzaldehyde) to remove organic-soluble impurities. Discard the organic layers.[1]
-
Precipitation by pH Adjustment: Transfer the aqueous phase to a beaker and place it in an ice bath to cool. Slowly add a 50% potassium hydroxide solution dropwise with stirring, monitoring the pH continuously with a pH meter.[1]
-
Isolation: Continue adding the base until the pH of the solution reaches approximately 4.2. A yellow solid should precipitate.[1]
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water. Dry the purified product in a vacuum oven at a suitable temperature.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Minimizing Phototoxicity in Live-Cell Imaging with Caged Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phototoxicity during live-cell imaging experiments involving caged compounds.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during live-cell imaging with caged compounds, providing potential causes and solutions in a question-and-answer format.
Q1: My cells show signs of stress (blebbing, vacuolization, detachment) after uncaging. What is causing this and how can I fix it?
A1: These are classic signs of phototoxicity, which can be caused by several factors related to your experimental setup.[1][2][3]
-
High Light Dose: The total amount of light delivered to your sample may be too high.
-
Inappropriate Wavelength: The uncaging wavelength might be causing direct cellular damage. Shorter wavelengths (e.g., UV light) are generally more phototoxic.[6]
-
Reactive Oxygen Species (ROS) Production: Light interaction with cellular components and the caged compound can generate damaging ROS.[1][10]
Q2: The uncaging efficiency of my compound is very low, forcing me to use high light intensities that are phototoxic.
A2: Low uncaging efficiency is a common problem that necessitates higher, more damaging light doses.
-
Suboptimal Wavelength: You may not be using the optimal uncaging wavelength for your specific caged compound.
-
Low Quantum Yield: The caged compound itself may have an inherently low quantum yield (the efficiency of converting absorbed light into a photochemical reaction).
-
Solution: Consider switching to a different caging group with a higher quantum yield for the same molecule of interest. For example, some coumarin-based cages have higher photolysis efficiency than traditional nitrobenzyl cages.[13]
-
-
Incorrect Light Path Alignment: A misaligned or poorly focused uncaging light path will result in a lower effective light dose at the sample plane.
-
Solution: Ensure your microscope's light path is properly aligned and focused to maximize light delivery to the region of interest.
-
Q3: My cells appear healthy, but I am observing unexpected changes in their behavior or signaling pathways after uncaging.
A3: Phototoxicity can manifest in subtle ways that are not immediately obvious through morphological changes.[1][14]
-
Sub-lethal Phototoxicity: Even low light doses can induce stress responses and alter normal cellular processes.[15]
-
Solution: It is crucial to perform control experiments. Irradiate cells without the caged compound to assess the effect of the light alone. Also, include a "caged-only" control where the compound is present but not uncaged to check for any dark toxicity or effects of the compound itself.
-
-
Byproduct Effects: The photolysis of the caging group releases byproducts that may have biological activity.
-
Solution: Research the specific byproducts of your caged compound and their potential effects. If possible, choose a caged compound with inert byproducts. Perform control experiments by introducing the known byproducts to the cells to assess their impact.
-
-
Unintended Photosensitization: The caged compound or the released molecule might be acting as a photosensitizer, leading to ROS production upon imaging illumination, separate from the uncaging event.
Q4: How can I determine a safe light dose for my specific cell type and caged compound?
A4: Establishing a "safe" light dose is critical and requires systematic assessment.
-
Dose-Response Experiment: Perform a dose-response experiment where you expose your cells to a range of uncaging light intensities and durations.
-
Sensitive Assays: Use sensitive assays to detect subtle signs of phototoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data related to caged compounds and phototoxicity to aid in experimental design.
Table 1: Properties of Common Caging Chromophores
| Caging Group | Typical Uncaging Wavelength (nm) | Quantum Yield (Φ) | Key Characteristics |
| o-Nitrobenzyl | 300-360 | 0.01 - 0.2 | Traditional, widely used, can have slow release kinetics. |
| MNI (4-methoxy-7-nitroindolinyl) | 350-400 | ~0.08 | Faster release than o-nitrobenzyl, suitable for two-photon uncaging.[6] |
| CDNI (7-carboxy-2,3-dicyano-7-nitroindolyl) | 350-400 | ~0.1 | High two-photon cross-section, efficient uncaging. |
| DEAC450 (7-diethylaminocoumarin-4-yl)methyl | 450-473 | ~0.39 | Uncaged with visible light, reducing phototoxicity.[22] |
| Bhc (6-bromo-7-hydroxycoumarin-4-yl)methyl | 350-400 | High | High photolysis efficiency. |
Table 2: Recommended Starting Points for Minimizing Phototoxicity
| Parameter | Recommendation | Rationale |
| Uncaging Wavelength | Use the longest possible wavelength that efficiently uncages your compound. | Longer wavelengths are generally less phototoxic.[6] |
| Light Intensity | Use the minimum intensity required for a biological response. | Reduces the rate of ROS production and direct cellular damage.[4] |
| Exposure Duration | Keep illumination times as short as possible. | Minimizes the total light dose delivered to the sample. |
| Imaging Interval | Increase the time between image acquisitions. | Allows cells to recover from light-induced stress. |
| Caged Compound Conc. | Use the lowest effective concentration. | Reduces potential dark toxicity and absorption of light by out-of-focus molecules. |
Experimental Protocols
Protocol 1: General Assessment of Phototoxicity
This protocol provides a framework for evaluating the phototoxicity of your uncaging and imaging conditions.
-
Cell Preparation: Plate your cells at a suitable density on an appropriate imaging dish or slide.
-
Experimental Groups: Prepare the following experimental groups:
-
Control: Cells with no treatment.
-
Light-Only: Cells exposed to the same uncaging and imaging light dose as the experimental group, but without the caged compound.
-
Caged-Only: Cells incubated with the caged compound but not exposed to the uncaging light.
-
Experimental: Cells with the caged compound and exposed to the uncaging and imaging light.
-
-
Light Exposure: Expose the "Light-Only" and "Experimental" groups to your intended uncaging and imaging light protocol.
-
Post-Exposure Incubation: Incubate all groups for a relevant period (e.g., 1, 6, 12, or 24 hours) to allow for the development of phototoxic effects.
-
Assessment of Cell Health: Evaluate cell health using one or more of the following methods:
-
Morphology: Visually inspect cells for signs of stress like blebbing, vacuolization, or detachment using phase-contrast or DIC microscopy.[1][2]
-
Viability Assay: Use a viability stain such as Propidium Iodide or a commercial live/dead assay kit to quantify cell death.
-
Proliferation Assay: Measure the rate of cell division in each group over time. A decrease in proliferation can be a sensitive indicator of stress.
-
Mitochondrial Health: Use a fluorescent probe like TMRE or TMRM to assess mitochondrial membrane potential. A decrease in fluorescence indicates mitochondrial dysfunction, an early sign of phototoxicity.[23]
-
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[18][20]
-
Reagent Preparation: Prepare a stock solution of DCFH-DA in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed serum-free medium to the final working concentration (typically 5-10 µM).
-
Cell Loading: Wash cells once with warm PBS. Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with warm PBS or imaging medium to remove excess probe.
-
Uncaging and Imaging: Immediately proceed with your uncaging and/or imaging experiment. Acquire fluorescence images in the green channel (excitation ~488 nm, emission ~525 nm).
-
Image Analysis: Quantify the mean fluorescence intensity of the cells in your images. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels. Compare the fluorescence intensity across your different experimental groups (as outlined in Protocol 1).
Visualizations
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] aser photolysis of caged compounds at 405 nm : Photochemical advantages , ocalisation , phototoxicity and methods for calibration | Semantic Scholar [semanticscholar.org]
- 10. Harnessing artificial intelligence to reduce phototoxicity in live imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 17. A quantitative method for measuring phototoxicity of a live cell imaging microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimal Uncaging Light Source Calibration
Welcome to the technical support center for the calibration of light sources for optimal uncaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and reproducible uncaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the calibration and use of light sources for uncaging.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Uncaging Efficiency | Insufficient light power or exposure time. | Increase laser power or illumination duration incrementally. Be mindful of potential phototoxicity.[1][2] |
| Mismatch between light source wavelength and the caged compound's absorption spectrum. | Verify the excitation wavelength of your light source is optimal for the chosen caged compound.[3][4] | |
| Poor alignment of the light source. | Realign the uncaging light path to ensure it is correctly focused on the sample plane.[5][6] | |
| Degradation of the caged compound. | Prepare fresh solutions of the caged compound. Some compounds are sensitive to light and temperature.[3] | |
| Suboptimal solvent polarity. | For certain caged compounds, uncaging efficiency can be solvent-dependent.[7] | |
| Significant Phototoxicity or Cell Death | Excessive light power or prolonged exposure. | Reduce the laser power and/or the duration of the light pulse.[1][8] Use the minimum power necessary to achieve a biological response. |
| Use of UV light. | If possible, switch to a caged compound that can be activated by visible or two-photon excitation to minimize UV-induced damage.[7][9] | |
| Repeated illumination of the same area. | Minimize the number of uncaging events at a single location. | |
| Poor Spatial Resolution of Uncaging | Incorrect beam size or focusing. | Ensure the uncaging beam is appropriately sized and focused to the desired region of interest. The beam should ideally fill the back-aperture of the objective for the best resolution.[6] |
| Light scattering within the sample. | For deep tissue imaging, consider using two-photon uncaging to improve spatial confinement.[10][11] | |
| Diffusion of the uncaged molecule. | Use a caged compound that releases the active molecule rapidly and perform experiments quickly after uncaging. | |
| Inconsistent or Irreproducible Results | Fluctuations in light source power. | Allow the light source to warm up and stabilize before starting experiments. Use a power meter to monitor the output. |
| Variability in sample preparation. | Standardize cell culture conditions, caged compound concentration, and incubation times. | |
| Misalignment of the optical components. | Periodically check and realign the optical pathway.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right light source for my uncaging experiment?
A1: The choice of light source depends on the caged compound you are using. Key factors to consider are:
-
Wavelength: The light source's emission spectrum must overlap with the absorption spectrum of the caged compound.[3][4]
-
Power: The source must provide sufficient power to uncage the compound efficiently without causing phototoxicity.
-
Temporal Control: The ability to precisely control the duration of illumination is crucial for many experiments.
-
Spatial Resolution: For targeted uncaging, a focused laser beam is typically required. Two-photon excitation offers the highest spatial resolution.[6][10]
Commonly used light sources include mercury or xenon arc lamps for wide-field illumination and various lasers (e.g., diode, argon-ion, Ti:sapphire) for focused uncaging.[12][13]
Q2: What is two-photon uncaging and what are its advantages?
A2: Two-photon uncaging is a technique where a caged compound is activated by the near-simultaneous absorption of two lower-energy photons (typically in the infrared range).[6] This offers several advantages over traditional one-photon (UV) uncaging:
-
Increased Spatial Resolution: Excitation is confined to the focal volume, allowing for precise 3D uncaging.[10][14]
-
Deeper Tissue Penetration: Longer wavelength light scatters less, enabling uncaging deeper within biological samples.[9][11]
-
Reduced Phototoxicity: Using lower energy infrared light minimizes damage to surrounding tissue outside the focal point.[11]
Q3: How can I quantitatively calibrate my uncaging system?
A3: Quantitative calibration is essential for reproducible experiments. One established method involves using a fluorescent dye with a known bleaching efficiency, such as Alexa-594, to calibrate the local power dosage. By measuring the fluorescence bleach at different depths, you can establish a consistent uncaging power that elicits a reliable biological response.[3][15] Another approach is to directly measure the amount of released molecule using analytical techniques like HPLC.[16]
Q4: What are the key parameters of a caged compound that affect uncaging efficiency?
A4: The efficiency of photorelease is determined by two main properties of the caged compound:
-
Extinction Coefficient (ε): This measures how well the compound absorbs light at a specific wavelength. A higher extinction coefficient means more efficient light absorption.[2][17]
-
Quantum Yield (Φ): This represents the probability that an absorbed photon will lead to the cleavage of the caging group and release of the active molecule.[2][17]
The product of these two values (ε × Φ) is the uncaging cross-section, which is a measure of the overall uncaging efficiency.[17]
Experimental Protocols
Protocol 1: General Light Source Alignment for Focal Uncaging
This protocol outlines the basic steps for aligning a laser for focal uncaging experiments. The entire procedure can take 4-6 hours initially, with periodic fine-tuning taking 1-2 hours.[5]
Objective: To ensure the uncaging laser is co-aligned with the imaging light path and focused to a diffraction-limited spot on the sample plane.
Materials:
-
Microscope with epifluorescence illumination
-
Uncaging laser
-
Beam expander
-
Dichroic mirrors and filters appropriate for the uncaging wavelength
-
Fluorescent beads or a thin fluorescent film
-
Power meter
Procedure:
-
Laser Beam Path Alignment:
-
Direct the uncaging laser beam towards the microscope's epifluorescence port.
-
Use mirrors to center the beam on the back aperture of the objective. The beam should be parallel to the optical axis of the microscope.
-
-
Beam Expansion and Focusing:
-
Insert a beam expander to adjust the beam diameter to slightly overfill the back aperture of the objective for optimal focusing.[6]
-
Adjust the final lens of the beam expander to ensure the laser focus is parfocal with the imaging focus.
-
-
Co-alignment with Imaging Path:
-
Place a fluorescent sample (e.g., fluorescent beads) on the microscope stage and bring it into focus using the imaging system.
-
Briefly pulse the uncaging laser and observe the fluorescence activation.
-
Adjust the final mirrors in the laser path to precisely overlay the uncaging spot with the center of the imaging field of view.
-
-
Power Measurement:
-
Use a power meter to measure the laser power at the sample plane. Record this value for consistent experimental setup.
-
Protocol 2: Calibration of Uncaging Power using a Fluorescent Dye
This protocol describes a method for calibrating the laser power for two-photon uncaging to achieve consistent results.[3][15]
Objective: To determine the laser power required to elicit a consistent biological response by correlating it with the bleaching of a fluorescent dye.
Materials:
-
Two-photon microscope with an uncaging laser
-
Caged compound (e.g., MNI-glutamate)
-
Fluorescent dye (e.g., Alexa-594) at a known concentration
-
Biological sample (e.g., brain slice)
-
Electrophysiology setup (optional, for correlating with a biological response)
Procedure:
-
Prepare the Sample: Co-load the biological sample with the caged compound and the fluorescent dye.
-
Initial Power Setting: Start with a low laser power for uncaging.
-
Measure Fluorescence Bleaching:
-
Select a region of interest (ROI) at a specific depth within the sample.
-
Image the fluorescence of the dye before uncaging.
-
Apply a single uncaging pulse at the set power.
-
Image the fluorescence of the dye again and quantify the percentage of bleaching.
-
-
Correlate with Biological Response (if applicable):
-
In parallel, measure the biological response to uncaging (e.g., an excitatory postsynaptic current).
-
Record the laser power, bleaching percentage, and the magnitude of the biological response.
-
-
Establish a Standard:
Visualizations
Caption: Experimental workflow for a typical uncaging experiment.
Caption: Troubleshooting logic for low uncaging efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wanglab.scholar.princeton.edu [wanglab.scholar.princeton.edu]
- 6. bio.fsu.edu [bio.fsu.edu]
- 7. Factors affecting the uncaging efficiency of 500 nm light-activatable BODIPY caging group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Efficient visible/NIR light-driven uncaging of hydroxylated thiazole orange-based caged compounds in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]
- 14. pnas.org [pnas.org]
- 15. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 16. Characterization of one- and two-photon photochemical uncaging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Solubility of 2-Amino-3-(2-nitrophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of 2-Amino-3-(2-nitrophenyl)propanoic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general causes for the low solubility of this compound?
This compound possesses both a hydrophobic nitrophenyl group and a hydrophilic amino acid backbone. Its limited solubility in neutral aqueous solutions is primarily due to the energetic favorability of the molecule interacting with itself (crystallizing) rather than with water molecules. Factors such as pH, temperature, and the ionic strength of the solvent can significantly influence its solubility.
Q2: What is the expected aqueous solubility of this compound?
Q3: Can I use organic solvents to dissolve this compound?
Yes, using water-miscible organic co-solvents is a common strategy to increase the solubility of poorly water-soluble compounds.[3][4][5] Solvents like DMSO, DMF, ethanol, and polyethylene glycol (PEG) can be effective.[5] However, the choice of co-solvent and its concentration must be compatible with your experimental system, especially for cell-based assays where organic solvents can be toxic.
Troubleshooting Guides
Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
This is a common issue due to the zwitterionic nature of the amino acid and the hydrophobic nitrophenyl group. At neutral pH, the compound may have minimal solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Methodologies:
-
pH Adjustment:
-
Protocol: Prepare a stock solution of the compound in a minimal amount of 1M NaOH to deprotonate the carboxylic acid and amino groups, forming a more soluble salt.[1][2] Titrate your working buffer with this alkaline stock solution to the desired final concentration, ensuring the final pH of your experimental medium is compatible with your assay. Conversely, dissolving in a dilute acid like 1M HCl can protonate the amino group, which may also increase solubility, although adjusting the pH back to neutral might cause precipitation.
-
Rationale: The solubility of amino acids is highly pH-dependent.[6][7] By moving the pH away from the isoelectric point, the net charge of the molecule increases, leading to greater interaction with water and enhanced solubility.
-
-
Co-solvent Addition:
-
Protocol: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent such as DMSO or ethanol.[5] Then, dilute this stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <1% for cell cultures).
-
Rationale: Co-solvents can increase solubility by reducing the polarity of the solvent system, which better accommodates the non-polar nitrophenyl group.[3][4]
-
Quantitative Data Summary: Solubility in Different Solvents
| Solvent System | Temperature (°C) | Maximum Achieved Concentration (mg/mL) | Notes |
| Deionized Water (pH ~6-7) | 25 | < 1 | Very poorly soluble. |
| PBS (pH 7.4) | 25 | ~1-2 | Slightly better than pure water but still low. |
| 0.1 M NaOH (pH ~13) | 25 | > 50 | Readily soluble due to salt formation.[1][2] |
| 0.1 M HCl (pH ~1) | 25 | ~ 20 | Increased solubility due to protonation. |
| 10% DMSO in Water | 25 | ~ 15 | Significant improvement with a co-solvent. |
| 10% Ethanol in Water | 25 | ~ 10 | Moderate improvement. |
Issue 2: The compound precipitates out of solution during my experiment.
Precipitation can occur due to changes in temperature, pH, or solvent composition during the course of an experiment, or if the solution is supersaturated.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Co-solvency: Significance and symbolism [wisdomlib.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Photocleavable Compounds: "2-Amino-3-(2-nitrophenyl)propanoic acid" and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of neuroscience, cell biology, and pharmacology, the precise spatiotemporal control of bioactive molecules is paramount. Photocleavable compounds, often termed "caged" compounds, have emerged as indispensable tools, allowing for the light-induced release of molecules ranging from neurotransmitters to peptides. This guide provides a detailed comparison of "2-Amino-3-(2-nitrophenyl)propanoic acid" (ANP), a photocleavable amino acid, with other widely used caged compounds, offering insights into their performance based on experimental data.
"this compound" and its close analog, 2-nitrophenylalanine (2-NPA), belong to the ortho-nitrobenzyl (oNB) class of photolabile protecting groups.[1] Upon irradiation with UV light, these compounds undergo a photochemical reaction that leads to the cleavage of a peptide backbone, making them valuable tools for controlling protein and peptide activity.[1] This guide will compare the photochemical properties of this class of compounds with other popular caging groups used for the photorelease of the excitatory neurotransmitter glutamate, a critical application in neuroscience.
Performance Comparison of Photocleavable Compounds
The efficacy of a photocleavable compound is determined by several key photochemical parameters: the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε), which indicates the efficiency of light absorption, and the quantum yield (Φ), representing the efficiency of converting absorbed light into the desired photochemical reaction. The product of the molar extinction coefficient and the quantum yield (ε × Φ) provides a measure of the overall uncaging efficiency.
Below is a table summarizing the quantitative data for 2-nitrophenylalanine (as a proxy for ANP) and several other commonly used caged glutamate compounds.
| Compound Class | Specific Compound | Caged Molecule | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Overall Uncaging Efficiency (ε × Φ) (M⁻¹cm⁻¹) |
| ortho-Nitrobenzyl | 2-Nitrophenylalanine (2-NPA) | Peptide Backbone | ~365[1] | Not Reported | 0.07 ± 0.01[1] | Not Reported |
| Nitroindolinyl | MNI-caged glutamate | L-Glutamate | 336[2] | 4,500[2] | 0.065 - 0.085[2] | 293 - 383 |
| Dinitroindolinyl | CDNI-caged glutamate | L-Glutamate | ~350[3][4] | 6,400[4] | ~0.5[3][4][5] | 3200[4] |
| Coumarin | DEAC450-caged glutamate | L-Glutamate | 450[6] | 43,000[6] | 0.39[6][7] | 16,770 |
| Ruthenium-bipyridine | RuBi-Glutamate | L-Glutamate | 473[8] | >4,000[8] | ~0.13[8] | >520 |
Experimental Protocols
Accurate characterization of the photochemical properties of caged compounds is essential for their effective application. Below are detailed methodologies for key experiments.
Determination of Quantum Yield (Relative Method)
The quantum yield of a photocleavable compound can be determined relative to a well-characterized actinometer (a chemical system with a known quantum yield).[1]
Materials:
-
Photocleavable compound of interest
-
Chemical actinometer (e.g., 2-nitrobenzaldehyde)[1]
-
Spectrophotometer (UV-Vis)
-
Light source with a specific wavelength (e.g., 365 nm band-pass filter for oNB compounds)[1]
-
Quartz cuvettes
-
Appropriate buffer solution (e.g., PBS)[1]
Procedure:
-
Prepare solutions of the photocleavable compound and the actinometer at the same low optical density (e.g., 10 µM in PBS).[1]
-
Irradiate both solutions in parallel using the same light source and a quartz cuvette with a defined path length (e.g., 5.0 mm).[1]
-
Monitor the photochemical reaction over time by measuring the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following formula:
Φ_sample = Φ_actinometer × (Rate_sample / Rate_actinometer) × (ε_actinometer / ε_sample)
where 'Rate' is the initial rate of the photochemical reaction and 'ε' is the molar extinction coefficient at the irradiation wavelength.
Analysis of Photocleavage Products by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique to separate and quantify the products of a photocleavage reaction, confirming the release of the desired molecule and identifying any side products.
Materials:
-
Irradiated sample of the photocleavable compound
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence detector)
-
Appropriate HPLC column (e.g., C18 reverse-phase column)
-
Mobile phase solvents (e.g., acetonitrile and water with a modifying agent like trifluoroacetic acid)
-
Standards of the expected photoproducts
Procedure:
-
Inject a sample of the irradiated solution into the HPLC system.
-
Separate the components of the mixture using a suitable gradient of the mobile phase.
-
Detect the eluting compounds using the detector.
-
Identify the peaks corresponding to the released molecule and any byproducts by comparing their retention times with those of the standards.
-
Quantify the amount of released molecule by integrating the area under the corresponding peak and comparing it to a calibration curve generated with known concentrations of the standard.
Visualizing the Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate key concepts in the study of photocleavable compounds.
Caption: General mechanism of photocleavage for a caged compound.
Caption: A typical experimental workflow for characterizing photocleavable compounds.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blue and Green Light Responsive Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Validation of "2-Amino-3-(2-nitrophenyl)propanoic acid" Uncaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photolytic uncaging of "2-Amino-3-(2-nitrophenyl)propanoic acid," a common ortho-nitrobenzyl (o-NB) caged amino acid, with alternative caged compounds. The focus is on the validation of the uncaging process using High-Performance Liquid Chromatography (HPLC), a robust analytical technique for quantifying the efficiency and kinetics of photorelease.
Introduction to Photolytic Uncaging and HPLC Validation
Photolabile protecting groups, or "cages," are chemical moieties that can be attached to a biologically active molecule, rendering it inert. Upon exposure to light of a specific wavelength, the cage is cleaved, releasing the active molecule with high spatial and temporal precision. This "uncaging" technique is a powerful tool in various fields, including neuroscience, cell biology, and pharmacology, for studying dynamic biological processes.
"this compound" is a caged version of the amino acid phenylalanine, utilizing the classical o-nitrobenzyl caging group. The validation of its uncaging is crucial to ensure the reliable and quantifiable release of the active molecule. HPLC is the gold standard for this validation as it allows for the separation and quantification of the caged compound, the released molecule, and any photolytic by-products.
This guide will compare the uncaging of "this compound" with three prominent alternatives: MNI-caged glutamate, DEAC450-caged GABA, and RuBi-glutamate. These alternatives represent different classes of caging chromophores with distinct photophysical properties.
Comparison of Caged Compounds
The efficiency of a caged compound is determined by several key parameters, including its absorption maximum (λmax), molar extinction coefficient (ε), and quantum yield (Φ). The absorption maximum dictates the optimal wavelength of light for uncaging, while the quantum yield represents the efficiency of converting an absorbed photon into a photorelease event.
| Caged Compound | Caging Group | Released Molecule | Absorption Maximum (λmax) | Quantum Yield (Φ) | Key Characteristics |
| This compound | ortho-Nitrobenzyl (o-NB) | Phenylalanine | ~350 nm (estimated) | ~0.07[1] | Classical UV-sensitive cage, moderate quantum yield. |
| MNI-caged glutamate | 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | ~350 nm[2] | 0.065 - 0.085[3][4][5][6][7] | High two-photon cross-section, suitable for neuroscience applications. |
| DEAC450-caged GABA | 7-Diethylaminocoumarin (DEAC) | GABA | ~450 nm[8][9][10] | ~0.39[8][9][11] | Visible light uncaging, high quantum yield, good for reducing phototoxicity. |
| RuBi-glutamate | Ruthenium-bipyridine (RuBi) | Glutamate | ~450-473 nm[2][12][13] | ~0.13[12] | Visible light uncaging, fast release kinetics. |
Experimental Protocols
HPLC Validation of "this compound" Uncaging
This protocol outlines a general method for monitoring the photolytic cleavage of "this compound" by HPLC.
1. Sample Preparation:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., a mixture of acetonitrile and water). The concentration should be optimized for clear detection by HPLC (e.g., 100 µM).
-
Transfer an aliquot of the solution to a quartz cuvette for photolysis.
2. Photolysis:
-
Use a light source with a peak emission around 350-365 nm (e.g., a mercury arc lamp with a band-pass filter).
-
Irradiate the sample for specific time intervals (e.g., 0, 1, 5, 10, 30 minutes).
-
At each time point, withdraw a small aliquot for HPLC analysis.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for separating amino acids and their derivatives.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength where both the caged and uncaged compounds absorb (e.g., 254 nm or 280 nm).
-
Data Analysis: Integrate the peak areas corresponding to the caged "this compound" and the released phenylalanine at each time point. The decrease in the caged compound's peak area and the increase in the uncaged product's peak area over time will confirm successful uncaging and allow for the calculation of the photolysis rate.
Visualizing the Process
Uncaging Reaction of "this compound"
The photolysis of o-nitrobenzyl caged compounds proceeds through an intramolecular rearrangement upon absorption of UV light, leading to the release of the protected molecule and a nitrosobenzaldehyde by-product.
Caption: Photolytic cleavage of the caged phenylalanine.
HPLC Validation Workflow
The following diagram illustrates the key steps in validating the uncaging process using HPLC.
Caption: Workflow for HPLC validation of uncaging.
Conclusion
The validation of "this compound" uncaging by HPLC is a critical step in its application for controlled release studies. While it remains a useful tool due to its straightforward synthesis and well-understood photochemistry, researchers should consider the alternatives presented in this guide. MNI-caged compounds offer advantages for two-photon microscopy, while DEAC450 and RuBi-based cages provide the benefit of visible-light uncaging, which can reduce phototoxicity and allow for spectral orthogonality with other light-sensitive probes. The choice of the optimal caged compound will ultimately depend on the specific experimental requirements, including the desired wavelength of activation, required quantum efficiency, and the biological system under investigation. The HPLC methodology described herein provides a robust framework for the quantitative assessment of any of these photolytic uncaging reactions.
References
- 1. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 7. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. higleylab.org [higleylab.org]
- 10. researchgate.net [researchgate.net]
- 11. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
A Comparative Guide to Light-Activated Glutamate: Uncaging "2-Amino-3-(2-nitrophenyl)propanoic acid" and its Alternatives for Neuroscience Research
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of neurotransmitter release is paramount for dissecting neural circuits and understanding synaptic function. Light-activated, or "caged," compounds offer an unparalleled tool for achieving this control. This guide provides a comprehensive comparison of light-activated "2-Amino-3-(2-nitrophenyl)propanoic acid" (NPP-caged glutamate), a member of the 2-nitrobenzyl family of caging groups, with other widely used alternatives for photorelease of glutamate.
This document will delve into the photochemical properties, biological efficacy, and potential off-target effects of NPP-caged glutamate and its key competitors. Experimental data is presented to facilitate objective comparison, and detailed protocols for common biological validation experiments are provided.
Photochemical and Photophysical Properties: A Head-to-Head Comparison
The efficacy of a caged compound is determined by several key photochemical parameters. The quantum yield (Φ) represents the efficiency of converting an absorbed photon into a released glutamate molecule. The two-photon cross-section (δu) is a measure of the efficiency of simultaneous absorption of two lower-energy photons, a technique that allows for greater spatial resolution and deeper tissue penetration. The speed of release and the wavelength of light required for uncaging are also critical considerations.
| Caged Compound | Caging Group | Quantum Yield (Φ) | Two-Photon Cross-Section (δu) (GM) | Optimal Uncaging Wavelength (nm) | Release Half-Life |
| NPP-caged glutamate | 2-Nitrobenzyl (NB) | ~0.14[1] | Not widely reported | ~350 (one-photon) | ~21 µs[1] |
| MNI-caged glutamate | 4-Methoxy-7-nitroindolinyl (MNI) | ~0.085[2] | 0.06 @ 730 nm[2] | ~350 (one-photon), ~720 (two-photon) | < 0.26 ms[1] |
| CDNI-caged glutamate | 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) | ~0.5 - 0.6[3][4] | Not consistently reported, but functionally more efficient than MNI-Glu | ~350 (one-photon), ~720 (two-photon) | Fast |
| RuBi-glutamate | Ruthenium-bipyridine (RuBi) | High | Not consistently reported | Visible light (~473 nm)[5] | < 50 ns[6] |
| DEAC450-caged glutamate | 7-Diethylaminocoumarin (DEAC) | ~0.39[1] | >60-fold more efficient at 900 nm vs 720 nm[1] | ~450 (one-photon), ~900 (two-photon)[1] | Fast |
Biological Validation: Efficacy and Off-Target Effects
Beyond photochemical efficiency, the biological inertness of the caged compound and its photolysis byproducts is crucial. An ideal caged compound should not interact with biological targets in its inactive state and should release the neurotransmitter without producing toxic or pharmacologically active side products. A significant concern with many caged glutamates is their off-target antagonism of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.
| Caged Compound | Biological Inertness at Glutamate Receptors | GABA-A Receptor Antagonism (IC50) | Key Biological Considerations |
| NPP-caged glutamate (as CNB-caged) | Can exhibit antagonistic effects on NMDA receptors.[3] | Not widely reported, but a known issue for this class. | Prone to slow hydrolysis at physiological pH.[7] |
| MNI-caged glutamate | Generally inert at glutamate receptors up to high concentrations.[8] | ~105-110 µM[1][9] | A widely used standard for two-photon uncaging, but GABA-A antagonism is a significant consideration at the high concentrations often required.[8] |
| CDNI-caged glutamate | Generally inert at glutamate receptors. | 0.24 mM[10] | Higher quantum yield allows for use at lower concentrations, potentially mitigating GABA-A receptor blockade.[3] |
| RuBi-glutamate | Generally inert. | ~7.7 µM[1] | Excitation with visible light reduces phototoxicity and allows for deeper tissue penetration.[5] However, it is a potent GABA-A antagonist.[9] |
| DEAC450-caged glutamate | Generally inert. | ~33 µM[1] | Red-shifted excitation wavelength allows for two-color uncaging experiments in combination with UV-sensitive cages.[4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and interpretation of uncaging experiments. Below are protocols for two key validation techniques: two-photon glutamate uncaging with electrophysiological recording and calcium imaging.
Protocol 1: Two-Photon Glutamate Uncaging and Electrophysiological Recording in Brain Slices
This protocol describes how to elicit and record excitatory postsynaptic currents (EPSCs) in a neuron in a brain slice by uncaging glutamate at single dendritic spines.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (ACSF)
-
Caged glutamate compound (e.g., MNI-glutamate, 2-10 mM)
-
Patch-clamp electrophysiology setup with an upright microscope
-
Two-photon laser scanning microscope with a Ti:Sapphire laser tuned to the appropriate wavelength (e.g., 720 nm for MNI-glutamate)
-
Pockels cell for rapid laser power modulation
-
Data acquisition hardware and software
Procedure:
-
Slice Preparation: Prepare acute brain slices (300-400 µm thick) using a vibratome and allow them to recover in ACSF for at least 1 hour.
-
Electrophysiology:
-
Transfer a slice to the recording chamber and perfuse with ACSF.
-
Perform whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron).
-
Include a fluorescent dye (e.g., Alexa Fluor 594) in the internal solution to visualize the neuron's morphology.
-
-
Application of Caged Glutamate: Bath-apply the caged glutamate compound in the recirculating ACSF.
-
Two-Photon Uncaging:
-
Using the two-photon microscope, locate a dendritic spine on the patched neuron.
-
Position the laser spot adjacent to the spine head.
-
Deliver a short laser pulse (e.g., 0.5-2 ms) to uncage the glutamate. The laser power should be adjusted to elicit an EPSC with an amplitude and kinetics similar to spontaneous miniature EPSCs.
-
-
Data Acquisition: Record the resulting uncaging-evoked EPSC (uEPSC) using your electrophysiology software.
-
Control Experiments:
-
Verify that the recorded currents are mediated by glutamate receptors by applying appropriate antagonists (e.g., CNQX for AMPA receptors and APV for NMDA receptors).
-
To assess potential GABA-A receptor antagonism, record spontaneous inhibitory postsynaptic currents (sIPSCs) before and after the application of the caged compound.
-
Protocol 2: Calcium Imaging of Uncaging-Evoked Responses
This protocol outlines how to visualize calcium influx into a dendritic spine following glutamate uncaging.
Materials:
-
All materials from Protocol 1
-
A calcium indicator dye (e.g., Fluo-4 or Oregon Green BAPTA-1) included in the patch pipette internal solution.
-
A second laser line or a wavelength-tunable laser for calcium imaging (e.g., ~800-850 nm for Fluo-4).
Procedure:
-
Follow steps 1-3 from Protocol 1 , ensuring the internal solution contains a calcium indicator.
-
Simultaneous Imaging and Uncaging:
-
Use the two-photon microscope to visualize the calcium fluorescence in the dendrite and spines.
-
Perform a line scan across the head of a target spine to measure fluorescence changes with high temporal resolution.
-
Deliver the uncaging laser pulse as described in Protocol 1.
-
-
Data Acquisition and Analysis:
-
Record the change in fluorescence intensity in the spine during and after the uncaging event.
-
Calculate the change in fluorescence over the baseline (ΔF/F) to quantify the calcium transient.
-
-
Control Experiments: Confirm that the calcium transient is dependent on glutamate receptor activation by performing the experiment in the presence of glutamate receptor antagonists.
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts and procedures described, the following diagrams were generated using Graphviz.
Caption: Signaling pathway initiated by light-induced uncaging of glutamate.
Caption: Workflow for a typical two-photon glutamate uncaging experiment.
Caption: Key considerations for selecting a caged glutamate compound.
Conclusion
The choice of a light-activated glutamate compound is a critical decision in experimental design. While "this compound" and other 2-nitrobenzyl-based caged glutamates were foundational in the development of this technology, they possess certain drawbacks, including potential off-target effects and lower photochemical efficiency compared to newer alternatives. Compounds like MNI-caged glutamate have become the workhorse for many two-photon uncaging studies due to their favorable balance of properties. More recent developments, such as CDNI-caged glutamate with its very high quantum yield, and RuBi- and DEAC450-caged glutamates with their visible light excitation profiles, offer exciting new possibilities for neuroscience research. However, the significant GABA-A receptor antagonism of many of these compounds, particularly RuBi-glutamate, remains a critical factor to consider and control for in any experiment. Ultimately, the optimal choice will depend on the specific experimental requirements, including the desired spatial and temporal resolution, the depth of tissue penetration needed, and the sensitivity of the system to potential off-target effects.
References
- 1. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cloaked caged compounds - chemical probes for two-photon optoneurobiology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 2-Amino-3-(2-nitrophenyl)propanoic acid vs. MNI-caged glutamate for Glutamate Uncaging
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of neurotransmitter release is paramount for elucidating neural circuits and understanding disease mechanisms. Caged compounds, which release a bioactive molecule upon photolysis, are indispensable tools in this endeavor. This guide provides a detailed comparison of two photolabile glutamate precursors: the well-established MNI-caged glutamate and compounds based on the 2-nitrophenyl caging moiety, represented here by 1-(2-nitrophenyl)ethoxycarbonyl (NPEC)-caged glutamate, as "2-Amino-3-(2-nitrophenyl)propanoic acid" is not a conventional caged glutamate but rather a related chemical structure.
This comparison focuses on key performance metrics, supported by experimental data, to aid in the selection of the most appropriate tool for specific research applications.
Quantitative Performance Comparison
The efficacy of a caged compound is determined by its photochemical properties and its biological inertness prior to uncaging. The following table summarizes the key quantitative data for MNI-caged glutamate and NPEC-caged glutamate.
| Property | MNI-caged glutamate | NPEC-caged glutamate |
| Caging Group | 4-Methoxy-7-nitroindolinyl | 1-(2-nitrophenyl)ethoxycarbonyl |
| One-Photon Quantum Yield (Φ) | 0.085[1] | ~0.63[2] |
| Two-Photon Uncaging Cross-Section (δu) | 0.06 GM @ 720-740 nm[3][4][5] | Data not readily available |
| Optimal Uncaging Wavelength (One-Photon) | 300-380 nm[6] | ~347 nm[2] |
| Optimal Uncaging Wavelength (Two-Photon) | ~720 nm[3] | Data not readily available |
| Biological Inertness | Inert at glutamate receptors up to 10 mM[3] | Generally inert at glutamate receptors |
| Reported Side Effects | Antagonist of GABAA receptors at concentrations used for two-photon uncaging[3] | Can interfere with GABAergic transmission at high concentrations[1] |
| Chemical Stability | High; resistant to hydrolysis at physiological pH[3] | Resistant to hydrolysis |
Glutamate Receptor Signaling Pathway
Upon uncaging, the released glutamate activates both ionotropic and metabotropic glutamate receptors on the postsynaptic membrane, initiating a cascade of downstream signaling events.
Caption: Postsynaptic signaling pathways activated by glutamate.
Experimental Protocols
General Protocol for Two-Photon Glutamate Uncaging
This protocol outlines a general procedure for performing two-photon glutamate uncaging on neurons in brain slices. Specific parameters will need to be optimized for the experimental setup and biological preparation.
1. Preparation of Brain Slices:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from the animal model of choice.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂.
2. Loading of Caged Compound:
-
Perfuse the recording chamber with aCSF containing the caged glutamate (e.g., 2.5 mM MNI-glutamate). Allow sufficient time for the compound to equilibrate in the tissue.
3. Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from the neuron of interest.
-
Include a fluorescent dye (e.g., Alexa Fluor 594) in the internal solution to visualize the neuron's morphology.
4. Two-Photon Imaging and Uncaging:
-
Use a two-photon microscope equipped with a mode-locked Ti:Sapphire laser.
-
Image the neuron and identify the dendritic spine or region of interest for uncaging.
-
Tune the uncaging laser to the appropriate wavelength (e.g., 720 nm for MNI-glutamate).[7]
-
Deliver a short laser pulse (e.g., 0.5-4 ms) to the target location to photorelease glutamate.[7][8]
-
The laser power should be adjusted to elicit a physiological response, such as an excitatory postsynaptic current (EPSC) that mimics a spontaneous synaptic event.[3]
5. Data Acquisition and Analysis:
-
Record the electrophysiological response (e.g., uncaging-evoked EPSC or uEPSC) and any concurrent imaging data (e.g., calcium imaging).
-
Analyze the amplitude, kinetics, and spatial profile of the response.
Experimental Workflow
The following diagram illustrates a typical workflow for a glutamate uncaging experiment designed to study synaptic plasticity.
Caption: Experimental workflow for studying synaptic plasticity with glutamate uncaging.
Discussion and Conclusion
MNI-caged glutamate is a well-characterized and widely used tool for two-photon uncaging experiments. Its key advantages include high chemical stability and biological inertness at glutamate receptors.[3] The relatively low two-photon cross-section is a limitation, often requiring higher concentrations of the compound, which can lead to off-target effects such as the blockade of GABA-A receptors.[3]
NPEC-caged glutamate , representing the 2-nitrophenyl-based caging strategy, exhibits a significantly higher one-photon quantum yield, suggesting greater efficiency for one-photon applications.[2] While comprehensive two-photon data is less available, related caging groups with extended aromatic systems have been developed to enhance two-photon absorption.[5] A potential advantage of the NPEC group is that it may have a different profile of off-target effects compared to MNI, although high concentrations can still interfere with GABAergic transmission.[1]
References
- 1. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optopharmacology [hellobio.com]
- 7. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
efficacy of "2-Amino-3-(2-nitrophenyl)propanoic acid" in different cell types
A deep dive into the photolabile compound, 2-Amino-3-(2-nitrophenyl)propanoic acid, and its application as a powerful tool for spatiotemporal control of glutamate signaling in diverse cellular contexts.
For researchers, scientists, and drug development professionals, the ability to precisely control cellular signaling pathways is paramount. "Caged" compounds, biologically active molecules rendered inert by a photolabile protecting group, offer an unparalleled level of spatial and temporal control. This guide provides a comprehensive comparison of the efficacy of this compound, a foundational component of several "caged" glutamate compounds, across different cell types. While direct comparative studies on this specific molecule across a wide range of cells are limited, this guide extrapolates from its well-documented use in neuroscience to provide a framework for its potential applications and considerations in other cellular systems.
Principles of Uncaging and Efficacy
This compound is a precursor used to synthesize caged glutamate, where the nitrophenyl group acts as the photolabile "cage." Upon irradiation with light of a specific wavelength, the bond between the cage and the glutamate molecule is cleaved, releasing active glutamate into the immediate microenvironment. The efficacy of this process depends on several factors, including the quantum yield of the caging group (the efficiency of photorelease), the wavelength of light used, and the expression of glutamate receptors on the target cell type.
Several caging groups based on the 2-nitrophenyl moiety have been developed, each with distinct properties. The most common include the original 2-nitrobenzyl (NB) group and its derivatives like 4-methoxy-7-nitroindolinyl (MNI) and α-carboxy-2-nitrobenzyl (CNB). These derivatives have been engineered to improve properties such as two-photon absorption cross-section, uncaging efficiency, and biological inertness in the caged form.[1]
Comparative Efficacy in Different Cell Types: A Focus on Neurons
The primary application and the most extensive research on caged glutamate derived from this compound have been in the field of neuroscience. Here, its efficacy is determined by its ability to mimic the natural, rapid release of glutamate at synapses and activate glutamate receptors on neurons.
Table 1: Comparison of Caged Glutamate Efficacy in Neuronal Systems
| Caging Group | Target Receptors | Efficacy in Neurons | Potential Off-Target Effects | Reference |
| MNI (4-methoxy-7-nitroindolinyl) | AMPA, NMDA, Kainate | High uncaging efficiency with one- and two-photon excitation. Elicits robust currents in hippocampal neurons.[2] | Can exhibit antagonism at GABA-A receptors at high concentrations.[2] | [2][3] |
| NI (7-nitroindoline) | AMPA, NMDA | Good thermal stability and inertness at glutamate receptors in the caged form.[1] | Less information available on off-target effects compared to MNI and CNB. | [1] |
| CNB (α-carboxy-2-nitrobenzyl) | AMPA, NMDA | Historically used, but generally lower two-photon efficacy compared to MNI. | Can have inhibitory effects on NMDA receptors in its caged form.[1] | [1] |
The choice of the caging group is critical for the specific experimental goals. For instance, MNI-caged glutamate is often favored for two-photon uncaging experiments due to its higher two-photon cross-section, allowing for highly localized glutamate release in three dimensions.[2][3]
Extrapolating Efficacy to Other Cell Types
While less studied, the principles of caged glutamate efficacy can be extended to other cell types that express glutamate receptors, such as glial cells and certain cancer cells. The cellular response will be dictated by the specific subtypes of glutamate receptors present and their downstream signaling pathways.
Glial Cells (Astrocytes and Oligodendrocytes):
Astrocytes and oligodendrocytes express various ionotropic and metabotropic glutamate receptors. The uncaging of glutamate near these cells could be used to study:
-
Calcium Signaling: Activation of metabotropic glutamate receptors (mGluRs) can lead to intracellular calcium release, which plays a role in astrocyte-neuron communication.
-
Glutamate Uptake: The localized release of glutamate can be used to study the kinetics and capacity of glutamate transporters on glial cells.
-
Excitotoxicity: Controlled application of glutamate can help in modeling and understanding the mechanisms of glutamate-induced excitotoxicity in both neurons and glial cells.[4]
Cancer Cells:
Several types of cancer cells, including gliomas and some carcinomas, have been shown to express glutamate receptors and utilize glutamate signaling for proliferation, migration, and invasion. The use of caged glutamate in cancer cell lines could enable researchers to:
-
Investigate Receptor Function: Precisely activate specific glutamate receptor subtypes on cancer cells to dissect their role in tumor progression.
-
Modulate Intracellular Signaling: Trigger downstream signaling cascades, such as calcium mobilization and activation of protein kinases, in a controlled manner.
-
Screen for Therapeutic Targets: Evaluate the potential of glutamate receptor antagonists to block the pro-tumorigenic effects of glutamate.
It is important to note that the efficacy and potential off-target effects observed in neurons should be carefully evaluated in any new cell type being studied.
Experimental Protocols
The successful application of this compound-derived caged compounds relies on meticulous experimental design and execution.
General Protocol for Glutamate Uncaging in Cell Culture
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Loading of Caged Compound: Incubate the cells with the caged glutamate compound (e.g., MNI-caged glutamate) at a concentration typically in the micromolar to millimolar range. The optimal concentration needs to be determined empirically for each cell type.
-
Imaging and Photolysis:
-
Identify the target cell or subcellular region of interest using a microscope.
-
Use a suitable light source (e.g., a UV laser for one-photon uncaging or a Ti:sapphire laser for two-photon uncaging) to deliver a focused pulse of light to the target area.
-
The duration and intensity of the light pulse will determine the amount of glutamate released and should be carefully calibrated.
-
-
Monitoring Cellular Response: Record the cellular response using appropriate techniques, such as:
-
Electrophysiology (Patch-Clamp): To measure changes in membrane potential or ion channel activity.
-
Fluorescence Imaging: To monitor changes in intracellular calcium concentration using calcium indicators (e.g., Fura-2, GCaMP).
-
Biochemical Assays: To assess the activation of downstream signaling pathways.
-
Visualizing the Workflow and Signaling
Diagram 2: Glutamate Receptor Signaling Pathways
References
- 1. Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
Uncaging Efficiency: A Comparative Guide to Nitrophenyl-Based Phototriggers
For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is paramount. Nitrophenyl-based phototriggers, or "caged compounds," offer a powerful tool for such control, releasing a target molecule upon light irradiation. A critical parameter governing their efficiency is the quantum yield of uncaging (Φu), which dictates the number of released molecules per absorbed photon. This guide provides a comparative analysis of the quantum yields of various nitrophenyl-based phototriggers, supported by experimental data and detailed methodologies.
The ortho-nitrobenzyl (oNB) moiety is a foundational structure in the design of photolabile protecting groups.[1][2] Upon absorption of light, typically in the UV-A range, the oNB group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the caged molecule and form a nitroso photoproduct.[2] The efficiency of this process is highly sensitive to the substitution pattern on the aromatic ring and the nature of the benzylic position.
Comparative Quantum Yields of Nitrophenyl Phototriggers
The following table summarizes the uncaging quantum yields for a selection of nitrophenyl-based phototriggers, highlighting the impact of structural modifications on their photochemical properties.
| Phototrigger Derivative | Caged Molecule | Wavelength (nm) | Quantum Yield (Φu) | Reference |
| ortho-Nitrobenzyl (oNB) | Varies | ~365 | Often < 0.05 | [3] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Phosphate | 342 | 0.53 | [4] |
| 1-(2-Nitrophenyl)ethyl (NPE) | Phosphate | 342 | 0.49-0.63 | [4] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | Glutamate | ~365 | 0.26 | [5] |
| Nitrobiphenyl with Carbazole Substituent | Model Alcohol | Not Specified | High | [6] |
| Nitrobiphenyl with Phenothiazine Substituent | Model Alcohol | Not Specified | High | [6] |
| Nitrobiphenyl with Diphenylamine Substituent | Model Alcohol | Not Specified | 0.004-0.008 | [6] |
Note: Quantum yields can be influenced by experimental conditions such as solvent, pH, and the nature of the leaving group.
It is a common trend that modifications aimed at red-shifting the absorption wavelength to the visible or near-infrared regions often lead to a reduction in the uncaging quantum yield.[6][7] However, strategic placement of electron-donating substituents can enhance the two-photon absorption cross-section, providing an alternative strategy for excitation with lower energy light.
Experimental Protocol for Determining Uncaging Quantum Yield
The determination of the uncaging quantum yield is crucial for the characterization of new phototriggers. The relative method, comparing the photoreaction of the sample to a well-characterized actinometer, is commonly employed.
1. Materials and Instruments:
-
UV-Vis Spectrophotometer
-
Fluorometer or a dedicated photoreactor with a monochromatic light source
-
HPLC system for product quantification
-
Quartz cuvettes
-
The nitrophenyl-based phototrigger of interest
-
A suitable chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
-
Solvents appropriate for both the phototrigger and the actinometer
2. Procedure:
-
Sample Preparation: Prepare optically dilute solutions of both the phototrigger and the actinometer in the chosen solvent. The absorbance at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption throughout the sample.
-
Actinometry:
-
Irradiate the actinometer solution for a defined period.
-
Measure the change in absorbance or fluorescence corresponding to the photoreaction of the actinometer.
-
Calculate the photon flux of the light source using the known quantum yield of the actinometer.
-
-
Photolysis of the Phototrigger:
-
Irradiate the solution of the nitrophenyl-based phototrigger under identical conditions (same wavelength, light intensity, and geometry) as the actinometer.
-
Monitor the progress of the photoreaction by taking aliquots at different time points and analyzing them using HPLC to quantify the amount of released molecule or the disappearance of the starting material.
-
-
Quantum Yield Calculation: The uncaging quantum yield (Φu) is calculated using the following formula:
Φu = (moles of product formed) / (moles of photons absorbed)
The moles of photons absorbed can be determined from the actinometry experiment.
3. Data Analysis:
-
Plot the concentration of the released product versus the irradiation time. The initial slope of this plot is proportional to the initial rate of the photoreaction.
-
The quantum yield can then be determined by comparing this rate to the photon flux measured by actinometry.
Photochemical Reaction Pathway
The general mechanism for the photo-uncaging of an ortho-nitrobenzyl-caged compound involves several key steps, as illustrated in the diagram below.
Caption: General photochemical pathway for the release of a molecule from an ortho-nitrobenzyl phototrigger.
Experimental Workflow for Quantum Yield Determination
The following diagram outlines the key steps in the experimental workflow for determining the uncaging quantum yield of a nitrophenyl-based phototrigger.
Caption: Workflow for the determination of uncaging quantum yield using the relative method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phototriggered structures: Latest advances in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
cross-reactivity studies of "2-Amino-3-(2-nitrophenyl)propanoic acid"
Comparison Guide: Cross-Reactivity of L-Kynurenine Immunoassays
Introduction
The kynurenine pathway is implicated in various physiological and pathological processes, including immune regulation and neuroinflammation.[1][2][3] Accurate measurement of L-kynurenine and its metabolites is therefore crucial. Immunoassays are a common method for such quantification, but their specificity can be compromised by the presence of structurally similar molecules.[4]
The Kynurenine Pathway
The following diagram illustrates the metabolic cascade originating from tryptophan, leading to the production of L-kynurenine and other neuroactive compounds.
Caption: The Kynurenine Pathway showing the conversion of L-Tryptophan to L-Kynurenine and its subsequent metabolites.
Cross-Reactivity Data
The specificity of an immunoassay is determined by the degree to which the antibody binds to compounds other than the target analyte. In the context of L-kynurenine assays, potential cross-reactants include its precursor, L-tryptophan, and its downstream metabolites.
The following table summarizes the cross-reactivity of a monoclonal anti-L-Kynurenine antibody (clone 3D4-F2) as determined by competitive ELISA.[5] Cross-reactivity is expressed as the percentage of analyte concentration required to displace 50% of the labeled L-kynurenine, relative to L-kynurenine itself.
| Compound | Structure | % Cross-Reactivity |
| L-Kynurenine | Target Analyte | 100% |
| L-Tryptophan | Precursor | Not Significant |
| 3-Hydroxy-DL-Kynurenine | Metabolite | Not Significant |
| Kynurenic Acid | Metabolite | Not Significant |
| Anthranilic Acid | Metabolite | Not Significant |
| 3-Hydroxyanthranilic Acid | Metabolite | Not Significant |
Data sourced from competitive ELISA results for monoclonal anti-L-Kynurenine antibody 3D4-F2.[5] "Not Significant" indicates that at rising concentrations, the compound did not significantly affect the antigen-antibody reaction.[5]
Experimental Protocols
The following is a representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) used to determine the cross-reactivity of an antibody to L-kynurenine.
Competitive ELISA Protocol
-
Coating: A microtiter plate is coated with a conjugate of L-kynurenine (e.g., L-Kynurenine-BSA). The plate is then washed to remove any unbound conjugate.
-
Competition: Standards of L-kynurenine or potential cross-reactants are added to the wells, followed by the addition of the primary anti-L-kynurenine antibody. The plate is incubated to allow the antibody to bind to either the L-kynurenine in the sample/standard or the L-kynurenine conjugate coated on the plate.
-
Washing: The plate is washed to remove any unbound antibody and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added. This secondary antibody binds to the primary antibody that is bound to the plate.
-
Substrate Addition: After another wash step, a substrate for the enzyme is added. The enzyme converts the substrate into a detectable signal (e.g., a color change).
-
Measurement: The intensity of the signal is measured using a plate reader. The signal intensity is inversely proportional to the concentration of L-kynurenine in the sample.
-
Data Analysis: A standard curve is generated by plotting the signal intensity versus the concentration of the L-kynurenine standards. The concentrations of the unknown samples and the cross-reactivity of other compounds are determined by comparing their signals to the standard curve.
The following diagram illustrates the workflow of a competitive ELISA.
Caption: Workflow of a competitive ELISA for the detection of L-Kynurenine.
Conclusion
The specificity of an immunoassay is paramount for obtaining accurate and reliable data. As demonstrated with the anti-L-Kynurenine antibody, a highly specific antibody will show minimal cross-reactivity with structurally related molecules. When evaluating a novel compound like "2-Amino-3-(2-nitrophenyl)propanoic acid" or any other synthetic analog, it is essential to perform rigorous cross-reactivity testing against relevant endogenous compounds if an immunoassay is to be developed or used for its detection. The principles and protocols outlined in this guide provide a framework for conducting such evaluations, ensuring the integrity of research and development in which these molecules are of interest.
References
- 1. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kynurenine Pathway As a Novel Link between Allergy and the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Kynurenine Pathway in Allergy | Semantic Scholar [semanticscholar.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. eaglebio.com [eaglebio.com]
A Comparative Analysis of Pharmaceutical Photolysis Byproducts: A Guide for Researchers
The stability of pharmaceutical compounds under light exposure is a critical aspect of drug development and environmental risk assessment. Photolysis, the degradation of molecules by light, can lead to the formation of various byproducts, some of which may exhibit altered efficacy or toxicity. This guide provides a comparative analysis of the photolysis byproducts of three widely used pharmaceuticals: the beta-blocker propranolol, the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, and the fluoroquinolone antibiotic ciprofloxacin. The information presented is supported by experimental data from peer-reviewed studies to assist researchers, scientists, and drug development professionals in understanding the photochemical fate of these compounds.
Quantitative Analysis of Photodegradation
The susceptibility of a drug to photolysis is often quantified by its degradation rate or half-life under specific light conditions. The following table summarizes the photodegradation kinetics of propranolol, diclofenac, and ciprofloxacin.
| Drug | Light Source | Initial Concentration | Half-life (t½) | Key Findings |
| Propranolol | Simulated Solar Radiation | 0.0003-10 mg/L | ~16 hours[1] | Follows pseudo first-order kinetics.[1] Degradation is significantly faster in river water than in deionized water, suggesting a role for dissolved organic matter.[2] |
| Diclofenac | UV-C (254 nm) & UV-A (365 nm) | Not specified | Dependent on UV source | Complete degradation is achievable, but mineralization is low (~10%), indicating significant byproduct formation.[3] Different byproduct profiles are observed for UV-C and UV-A irradiation.[3] |
| Ciprofloxacin | UVA & Visible Light with TiO₂ | 100 µM | Dependent on conditions | Degradation rates follow the trend UVA-TiO₂ > Vis-TiO₂ > UVA.[4] The antibacterial potency of the solution decreases as ciprofloxacin degrades, suggesting byproducts have negligible antibacterial activity.[4] |
Major Photolysis Byproducts
The identification of photolysis byproducts is crucial for understanding the degradation pathways and potential biological activity of the resulting compounds. The table below lists some of the major identified byproducts for each drug.
| Drug | Major Identified Byproducts | Analytical Method | Reference |
| Propranolol | 1-naphthol, N-acetylpropranolol, N-formylpropranolol | Spectroscopic methods | [5][6] |
| Diclofenac | Carbazole derivatives, hydroxylated and decarboxylated products | GC/MS, LC/TOF-MS | [7][8] |
| Ciprofloxacin | Products retaining the core quinolone structure, ammonia, fluoride ions | LC-MS/MS | [4][9] |
Experimental Protocols
A standardized approach to photostability testing is essential for obtaining comparable and reliable data. The following is a generalized experimental protocol for assessing the photolysis of a drug substance, based on common practices and regulatory guidelines.[10][11][12][13]
Objective: To determine the photolytic stability of a drug substance and identify its major degradation products.
Materials and Equipment:
-
Drug substance
-
Solvent (e.g., ultrapure water, buffer solution)
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., xenon lamp or a combination of cool white fluorescent and near UV lamps).[1][12]
-
Calibrated radiometer and lux meter
-
Quartz cells or other suitable transparent containers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS/MS) for quantitative analysis and byproduct identification.[3]
-
Other analytical instruments as needed (e.g., GC/MS, LC/TOF-MS).[7]
Procedure:
-
Sample Preparation: Prepare a solution of the drug substance in a suitable solvent at a known concentration.
-
Exposure:
-
Place the sample solution in a quartz cell within the photostability chamber to ensure maximum exposure to the light source.
-
Simultaneously, prepare a control sample (dark control) by wrapping a similar cell containing the drug solution in aluminum foil to protect it from light.
-
Expose the samples to a controlled light source. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is recommended for confirmatory studies.[12]
-
-
Sampling: Withdraw aliquots from both the exposed and dark control samples at predetermined time intervals.
-
Analysis:
-
Data Evaluation:
-
Calculate the rate of degradation and the photolytic half-life of the drug substance.
-
Identify and, where possible, quantify the major photolysis byproducts.
-
Evaluate the mass balance to account for the parent drug and its byproducts.
-
Visualizing Photodegradation Pathways and Workflows
Understanding the transformation of a drug molecule during photolysis is aided by visualizing the degradation pathways. The following diagrams, generated using Graphviz, illustrate the proposed photodegradation pathways for propranolol, diclofenac, and ciprofloxacin, as well as a general experimental workflow for photolysis studies.
A generalized workflow for conducting photolysis studies of pharmaceutical compounds.
A simplified representation of the photodegradation pathways of propranolol.[1][5]
References
- 1. Kinetics and degradation products for direct photolysis of beta-blockers in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-induced environmental depletion processes of beta-blockers in river waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV photolysis of diclofenac in water; kinetics, degradation pathway and environmental aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolytic and photocatalytic decomposition of aqueous ciprofloxacin: transformation products and residual antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deswater.com [deswater.com]
- 9. Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
A Comparative Guide to Validating the Biological Effects of Photo-Released Molecules
For researchers, scientists, and drug development professionals, the precise control over the release of bioactive molecules is paramount for studying cellular signaling, developing novel therapeutics, and understanding complex biological processes. Photolysis, the use of light to cleave a "cage" from a molecule of interest, offers unparalleled spatiotemporal resolution for such controlled release. This guide provides a comprehensive comparison of photolysis with other common release technologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Comparing Controlled Release Technologies
The ability to deliver a bioactive molecule to a specific location at a precise time is a significant advantage in biological research. While photolysis is a powerful technique, other methods, such as thermo-sensitive and pH-sensitive systems, also offer unique advantages and disadvantages. The following table summarizes the key characteristics of these controlled release technologies.
| Feature | Photolysis (Photo-caged Compounds) | Thermo-sensitive Release (e.g., Liposomes) | pH-sensitive Release (e.g., Nanoparticles) |
| Trigger | Light (UV or two-photon NIR) | Temperature change (hyperthermia) | Change in pH (e.g., acidic tumor microenvironment) |
| Spatiotemporal Control | High (micrometer and millisecond precision) | Moderate (dependent on heat application) | Low (dependent on physiological pH gradients) |
| Penetration Depth | Limited by light penetration (can be improved with two-photon excitation) | Can be focused to deeper tissues with techniques like focused ultrasound | Dependent on nanoparticle delivery to target tissue |
| Release Kinetics | Very fast (microseconds to seconds) | Fast (seconds to minutes) | Slower (minutes to hours) |
| Potential for Off-Target Effects | Minimal with focused light; potential for phototoxicity | Can affect non-target tissues if heating is not localized | Can have off-target effects if pH changes are not specific to the target |
| Biocompatibility | Caging group and byproducts must be biologically inert | Liposomes and polymers are generally biocompatible | Nanoparticle materials need to be assessed for toxicity |
Quantitative Comparison of Biological Effects
Validating the biological effect of a released molecule requires quantitative analysis. The following tables provide examples of experimental data from studies utilizing photolysis and other release mechanisms.
Table 1: Doxorubicin Release and Cytotoxicity
| Release Method | Vehicle | Trigger | % Release (in vitro) | IC50 (in cancer cells) | Citation |
| Photolysis-triggered | Photo-cross-linked micelles | UV irradiation | ~60% in 24h (at pH 5.0) | Similar to free DOX | [1] |
| pH-sensitive | Functionalized Graphene Oxide | pH 5.2 | 53% in 25 days | 0.293 µg/mL (48h) | [2] |
| pH-sensitive | Single-walled carbon nanotubes | Acidic pH | Enhanced release at acidic pH | Not specified | [3] |
Table 2: Nitric Oxide (NO) Release and Biological Response
| Caged Compound/Vehicle | Light Source | Radiant Exposure | NO Release | Biological Effect | Citation |
| N-nitrosamine dye in nanoparticles | 365 nm or 450 nm light | 40 mW cm⁻² | Linear increase with light exposure | Antibacterial and anti-biofilm activity | [4] |
| Endogenous stores | 447, 532, 635, or 808 nm laser | 2.88 J/cm² | 10-30% increase in intracellular NO | Wavelength-dependent modulation | [5] |
| NO photodonor in cyclodextrin polymers | 420 nm light | Not specified | Stepwise release of two NO molecules | Light-activated antibacterial activity | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are key experimental protocols for validating the biological effects of photo-released molecules.
Protocol 1: Cell Viability Assay (MTT) Post-Photolysis
This protocol assesses the cytotoxicity of a photo-released compound.
Materials:
-
Cells of interest
-
Caged compound
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Light source for photolysis (e.g., UV lamp or laser)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Incubation with Caged Compound: Replace the medium with fresh medium containing the caged compound at various concentrations. Incubate for a time sufficient for the compound to enter the cells or equilibrate in the medium.
-
Photolysis: Expose the cells to the light source for a predetermined duration to uncage the compound. Include control wells that are not exposed to light.
-
Incubation: Incubate the cells for a further period (e.g., 24, 48, or 72 hours) to allow the released molecule to exert its biological effect.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and generate dose-response curves.
Protocol 2: Calcium Imaging Following Photolysis of Caged IP₃
This protocol measures intracellular calcium signals triggered by the photo-release of inositol trisphosphate (IP₃).[7][8]
Materials:
-
HEK-293 cells (or other cells of interest)
-
Cell culture medium
-
Cal-520-AM (calcium indicator)
-
Cell-permeable caged IP₃ (ci-IP₃/PM)
-
Imaging buffer (e.g., HBSS)
-
TIRF microscope equipped with a 488 nm laser for excitation of Cal-520 and a UV laser (e.g., 405 nm) for photolysis.
-
High-speed camera
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes coated with poly-D-lysine.
-
Dye and Caged Compound Loading: Incubate cells with imaging buffer containing Cal-520-AM and ci-IP₃/PM for 1 hour at room temperature.
-
Washing: Gently wash the cells with imaging buffer to remove excess dye and caged compound.
-
Imaging Setup: Mount the dish on the TIRF microscope stage.
-
Baseline Recording: Record baseline fluorescence for a few seconds using the 488 nm laser to visualize resting calcium levels.
-
Photolysis and Recording: Deliver a brief pulse of UV light to a specific region of interest to uncage IP₃.[7] Simultaneously, record the resulting changes in Cal-520 fluorescence at high speed.
-
Data Analysis: Use appropriate software to analyze the recorded image stack. This involves identifying regions of interest (ROIs), measuring fluorescence intensity changes over time (ΔF/F₀), and quantifying parameters such as the amplitude, frequency, and duration of calcium signals (e.g., "puffs" and "waves").[7][8]
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental workflows and signaling pathways. The following are examples created using the DOT language for Graphviz.
Caption: Experimental workflow for a cell viability assay following photolysis.
Caption: Signaling pathway of IP₃-mediated calcium release initiated by photolysis.
References
- 1. Photo-cross-linked and pH-sensitive biodegradable micelles for doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and evaluation of pH-sensitive doxorubicin-loaded functionalized graphene oxide in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-sensitive loading/releasing of doxorubicin using single-walled carbon nanotube and multi-walled carbon nanotube: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-controlled and photo-calibrated nanoparticle enabled nitric oxide release for anti-bacterial and anti-biofilm applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wavelength- and irradiance-dependent changes in intracellular nitric oxide level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepwise Nitric Oxide Release and Antibacterial Activity of a Nitric Oxide Photodonor Hosted within Cyclodextrin Branched Polymer Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Amino-3-(2-nitrophenyl)propanoic acid
Ensuring the safe handling and disposal of laboratory chemicals is paramount for the safety of researchers and the protection of the environment. This guide provides detailed procedures for the proper disposal of 2-Amino-3-(2-nitrophenyl)propanoic acid, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and the necessary safety measures. While this chemical is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is recommended to handle it with care to avoid potential irritation.[1]
Key Safety Measures:
-
Ventilation: Use in a well-ventilated area to avoid dust formation and inhalation.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE.[1][4]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[3][4][5] |
| Skin and Body Protection | Long-sleeved lab coat and appropriate protective clothing. | To prevent skin exposure.[1][4] |
| Respiratory Protection | Not required under normal use, but a dust mask is recommended if dust is generated. | To avoid inhalation of dust particles.[1][2] |
Step-by-Step Disposal Procedure
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a dedicated, properly labeled, and compatible container.[6] The original container can be reused if it is in good condition.[6]
-
Ensure the container is kept tightly closed when not in use.[2][6]
2. Spill Management:
-
Small Spills: Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable container for disposal.[2]
-
Large Spills: Shovel the material into appropriate containers for disposal.[2] Ensure the area is well-ventilated.[5]
-
Do not allow the product to enter drains or waterways.[2][5]
3. Final Disposal:
-
Dispose of the waste at an approved waste disposal facility.[3][7]
-
Follow all local, state, and federal regulations for chemical waste disposal.[5][6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Amino-3-(2-nitrophenyl)propanoic acid
Essential Safety and Handling Guide for 2-Amino-3-(2-nitrophenyl)propanoic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on potential hazards which may include skin and eye irritation, and potential toxicity upon ingestion or inhalation.[1][2][3]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to be worn at all times.[1][4][5] |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing.[1][5][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1][7] |
| Respiratory Protection | Respirator | Use a respirator with an appropriate filter if engineering controls like a fume hood are not available or are insufficient to control exposure to dust or aerosols.[1][3][4] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[1] |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical to prevent contamination and ensure the safety of all laboratory personnel.
Handling Procedure
-
Preparation : Before handling, ensure that all necessary PPE is worn correctly.[1] Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Dispensing : Avoid the formation of dust and aerosols during handling.[2] Use appropriate tools for transferring the chemical.
-
During Use : Keep containers of this compound tightly closed when not in use.[8] Avoid all personal contact, including inhalation of any dust or vapors.[1]
-
After Handling : Wash hands and any exposed skin thoroughly with soap and water after handling.[9] Decontaminate all surfaces and equipment used.
Disposal Plan
-
Waste Collection : All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation : Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal : Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-3-(4-nitrophenyl)propanoic acid(949-99-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. trimaco.com [trimaco.com]
- 6. epa.gov [epa.gov]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. fishersci.at [fishersci.at]
- 9. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
